Azepane-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYAXBCPQKJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Azepane-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Azepane-4-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values and information from analogous structures to offer a thorough resource for researchers.
Chemical Identity and Physical Properties
This compound, with the CAS number 1259062-50-4, is a saturated seven-membered heterocyclic compound containing a nitrile functional group.[1][2] Its core structure is the azepane ring, a motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs.[3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | ChemScene[2] |
| Molecular Weight | 124.18 g/mol | ChemScene[2] |
| CAS Number | 1259062-50-4 | BLD Pharm[1] |
| Appearance | White solid (predicted) | --- |
| Boiling Point | 244.6 ± 33.0 °C (Predicted) | --- |
| Density | 0.97 ± 0.1 g/cm³ (Predicted) | --- |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
| SMILES | N#CC1CCNCCC1 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | ChemScene[2] |
| logP | 0.89968 | ChemScene[2] |
Synthesis and Reactivity
A potential synthetic workflow is outlined below:
Caption: A possible synthetic route to this compound.
The reactivity of this compound is dictated by its two primary functional groups: the secondary amine of the azepane ring and the nitrile group. The secondary amine is basic and can undergo N-alkylation, acylation, and other typical amine reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization.
Spectral Characterization
Detailed spectral data for this compound is not publicly available. However, based on its structure, the following spectral characteristics can be predicted:
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show broad, overlapping multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The proton on the carbon bearing the nitrile group (C4-H) would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum would be expected to show a signal for the nitrile carbon in the range of 115-125 ppm. The carbons of the azepane ring would appear in the aliphatic region, typically between 25 and 55 ppm. The carbon attached to the nitrile group (C4) would be expected at the lower end of this range.
3.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. A medium to weak absorption corresponding to the N-H stretching of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups will be observed around 2850-2960 cm⁻¹.
3.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) at m/z = 124. Common fragmentation patterns would involve the loss of the nitrile group or fragmentation of the azepane ring.
Biological and Pharmacological Context
While there is no specific information on the biological activity of this compound, the azepane scaffold is a key component in a wide array of pharmacologically active compounds.[3][5] Azepane derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and protein kinase B (PKB).[9][10] The conformational flexibility of the seven-membered ring is often crucial for its biological activity.[5]
The presence of the nitrile group can also influence biological activity. Nitriles are present in a number of approved drugs and can act as metabolic precursors to amides or carboxylic acids, or participate in key binding interactions with biological targets.
The logical relationship for considering the potential of this compound in drug discovery is illustrated below:
Caption: Rationale for the drug discovery interest in this compound.
Safety and Handling
Specific handling precautions for this compound are not detailed, but as with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a simple, yet potentially valuable, building block for medicinal chemistry and drug discovery. While comprehensive experimental data is currently limited, this guide provides a summary of its known and predicted properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. 1259062-50-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle "Stitching" by N-H Insertion and Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azepane-4-carbonitrile: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1259062-50-4 Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol
This technical guide provides a comprehensive overview of Azepane-4-carbonitrile, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of detailed, peer-reviewed research on this specific compound, this document summarizes the existing data from chemical suppliers and highlights its use in a patented synthetic protocol. The broader context of the azepane scaffold's significance in pharmaceutical research is also discussed.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | ChemScene[1] |
| Molecular Weight | 124.18 | ChemScene[1] |
| CAS Number | 1259062-50-4 | ChemScene[1] |
| Synonyms | This compound hydrochloride | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | ChemScene[1] |
| logP | 0.89968 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not available, the synthesis of functionalized azepanes is an active area of research. General strategies often involve ring-closing reactions, ring-expansion of cyclic precursors, and multi-step sequences.
Application in Synthesis: A Patented Example
A recent patent application (WO2025076044A1) discloses the use of this compound hydrochloride in the synthesis of a complex molecule targeting Kras, a protein implicated in various cancers.[3] This provides a concrete example of its application as a building block in the development of potential therapeutic agents.
Experimental Protocol Snippet from WO2025076044A1
The following is an adapted experimental protocol from the aforementioned patent, detailing a reaction step involving this compound.
Reaction: Synthesis of 1-(2,7-Dichloro-8-fluoro-pyrido[4,3-d]pyrimidin-4-yl)this compound.[3]
Reagents and Materials:
-
2,4,7-trichloro-8-fluoro-pyrido[4,3-d]pyrimidine
-
This compound hydrochloride (CAS# 1259062-50-4)[3]
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Water
-
Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EA)
Procedure:
-
To a solution of 2,4,7-trichloro-8-fluoro-pyrido[4,3-d]pyrimidine (982 mg, 3.89 mmol) and this compound hydrochloride (750 mg, 4.67 mmol) in DCM (18 mL) was added DIEA (1.51 g, 11.6 mmol, 2.03 mL) at 0 °C.[3]
-
The mixture was stirred at 25 °C for 0.5 hours.[3]
-
Upon completion, the reaction was diluted with water (20 mL), and the residue was extracted with DCM (3 x 30 mL).[3]
-
The combined organic layers were dried over Na₂SO₄, filtered, and the filtrate was concentrated in vacuo to give a residue.[3]
-
The crude product was triturated with PE:EA=4:1 to afford the title compound.[3]
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a substituted azepane derivative.
The Azepane Scaffold in Drug Discovery
The azepane ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its seven-membered ring provides a three-dimensional structure that can be exploited to achieve high affinity and selectivity for biological targets. The conformational flexibility of the azepane ring allows for the presentation of substituents in diverse spatial arrangements, facilitating the optimization of drug-receptor interactions.
While no specific biological activity has been reported for this compound itself, the broader class of azepane derivatives has demonstrated a wide range of pharmacological activities, including:
-
Anticancer: As exemplified by the patent application mentioned above.
-
Antiviral
-
Antidiabetic
-
Central Nervous System (CNS) activity
The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable starting point for the synthesis of a diverse library of azepane-containing compounds for biological screening.
Conclusion
This compound is a commercially available building block with potential for use in drug discovery and development. While detailed characterization and synthesis data in the public scientific literature are currently scarce, its inclusion in a patent for the synthesis of a Kras-targeting agent underscores its relevance. The broader importance of the azepane scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for further investigation in the quest for novel therapeutics. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this compound.
References
The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its unique structural properties, including inherent three-dimensionality and conformational flexibility, grant access to a broader chemical space compared to more common five- and six-membered rings.[1] This allows for the development of highly potent and selective modulators of a wide array of biological targets. The azepane motif is a key pharmacophore in numerous natural products and is present in over 20 FDA-approved drugs, highlighting its therapeutic significance across various diseases, including cancer, allergic conditions, and neurodegenerative disorders.[2][3]
Therapeutic Applications and Key Drug Examples
The versatility of the azepane scaffold is evident in its broad range of therapeutic applications.[3] Two prominent examples are the multi-kinase inhibitor Lenvatinib, used in oncology, and the antihistamine Bepotastine, for allergic conjunctivitis.
Oncology: Lenvatinib
Lenvatinib is a multi-tyrosine kinase inhibitor that targets several key receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), and platelet-derived growth factor receptor-alpha (PDGFRα).[4] Its mechanism of action involves the inhibition of these kinases, thereby arresting neo-vessel formation and maturation within the tumor microenvironment.[4]
Quantitative Data: Kinase Inhibition Profile of Lenvatinib
The following table summarizes the in vitro inhibitory activity of Lenvatinib against various kinases.
| Target Kinase | IC50 (nmol/L) | Ki (nmol/L) | Reference |
| VEGFR1 | 4.7 | 1.0 | [4] |
| VEGFR2 | 3.0 | 1.0 | [4] |
| VEGFR3 | 2.3 | 1.0 | [4] |
| FGFR1 | 61 | 221 | [4] |
| FGFR2 | 27 | 8.2 | [4] |
| FGFR3 | 52 | 151 | [4] |
| FGFR4 | 43 | - | [4] |
| PDGFRα | 29 | - | [4] |
| KIT | 85 | 11 | [4] |
| RET | 6.4 | 1.5 | [4] |
Allergic Disease: Bepotastine
Bepotastine is a second-generation antihistamine that exhibits a multi-faceted mechanism of action. It is a potent and selective histamine H1 receptor antagonist, a mast cell stabilizer, and an inhibitor of eosinophil migration.[5][6][7][8] This combination of activities allows it to effectively alleviate the symptoms of allergic conjunctivitis by blocking the effects of histamine and preventing the release of other pro-inflammatory mediators.[5]
Quantitative Data: Biological Activity of Bepotastine
The following table summarizes the in vitro activity of Bepotastine.
| Activity | Target/Assay | IC50 / ED50 | Reference |
| Mast Cell Degranulation Inhibition | Human Conjunctival Mast Cells | 252 µM (IC50) | [4] |
| Histamine-induced Vascular Permeability | Guinea Pig Model | 0.028% (ED50) | [4] |
| Eosinophil Chemotaxis Inhibition | LTB4-induced | >0.1 mM | [9] |
| Histamine Release Inhibition | Rat Peritoneal Mast Cells | ~1 mM | [9] |
Signaling Pathways Modulated by Azepane-Containing Drugs
A deep understanding of the molecular pathways affected by azepane derivatives is critical for rational drug design.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Lenvatinib has been shown to attenuate the phosphorylation of Akt, a key downstream effector in this pathway, in a dose-dependent manner.
BACE1 Cleavage of Amyloid Precursor Protein (APP)
In the context of Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy. BACE1 initiates the amyloidogenic pathway by cleaving APP, leading to the formation of amyloid-β (Aβ) peptides.[5][9] Azepane-based compounds have been developed as potent BACE1 inhibitors.
Experimental Protocols
Representative Synthesis of a Substituted Azepane Derivative
The synthesis of functionalized azepanes can be achieved through various strategies, including ring-closing metathesis, ring expansion, and intramolecular cyclization. The following protocol is a representative example of a multi-step synthesis to produce a substituted azepane.
Objective: To synthesize a 4-substituted azepane derivative via a sequence of asymmetric allylation, olefin cross-metathesis, and hydrogenation.
Materials:
-
Cyclic β-oxoester
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)2)
-
Tris(4-fluorophenyl)phosphine
-
O-TBDPS-L-threonine
-
Toluene
-
Acrylonitrile
-
Hoveyda-Grubbs II catalyst
-
Hydrogen gas
-
Palladium on carbon (Pd/C)
-
Acetic acid
-
Methanol
Procedure:
-
Asymmetric Allylation: In a nitrogen-flushed flask, dissolve the cyclic β-oxoester in toluene. Add Pd(OAc)2 (5 mol%), tris(4-fluorophenyl)phosphine (15 mol%), and O-TBDPS-L-threonine (20 mol%). Add allyl alcohol (1.1 equiv.) and stir the reaction mixture at 40°C for 18 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the crude product by column chromatography to yield the α-allyl-β-oxoester.
-
Olefin Cross-Metathesis: To a solution of the α-allyl-β-oxoester in toluene, add acrylonitrile (1.5 equiv.) and Hoveyda-Grubbs II catalyst (1 mol%). Heat the mixture to 90°C for 18 hours. Add an additional portion of acrylonitrile (2.5 equiv.) and catalyst (1 mol%) and continue heating for another 6 hours. After cooling to room temperature, concentrate the reaction mixture and purify by column chromatography.
-
Reductive Cyclization/Hydrogenation: Dissolve the product from the previous step in methanol and add acetic acid (5 equiv.) and 10% Pd/C (10% w/w). Place the reaction vessel in a high-pressure reactor and purge with hydrogen gas. Pressurize the reactor to 11 bar with hydrogen and heat to 80°C for 24 hours. After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final 4-substituted azepane derivative.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an azepane-containing compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Azepane-containing test compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azepane-containing compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The azepane scaffold continues to be a highly valuable and privileged structure in drug discovery. Its conformational flexibility and ability to present substituents in a distinct three-dimensional space allow for the fine-tuning of pharmacological properties. The successful clinical application of azepane-containing drugs like Lenvatinib and Bepotastine in diverse therapeutic areas underscores the scaffold's broad utility. Future research focusing on novel synthetic methodologies to access diverse and complex azepane derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
The Nitrile Functional Group: A Linchpin in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nitrile functional group (-C≡N), once viewed with caution in medicinal chemistry, has emerged as a versatile and valuable pharmacophore in a wide array of bioactive molecules. Its unique electronic properties, compact size, and metabolic stability have propelled a surge in the development of nitrile-containing therapeutics.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of the nitrile group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The Strategic Importance of the Nitrile Moiety in Bioactive Molecules
The nitrile group's utility in drug design stems from a combination of its distinct physicochemical and biological characteristics. It is a small, linear functional group with a strong dipole moment, making it an effective hydrogen bond acceptor.[3][4] This allows it to mimic other polar functional groups and engage in crucial interactions within protein binding pockets.
Metabolic Stability: A key advantage of the nitrile group is its general resistance to metabolic degradation. In most nitrile-containing pharmaceuticals, the -C≡N group passes through the body unchanged, with metabolism occurring at other sites on the molecule.[1][5] This metabolic robustness can significantly improve a drug's pharmacokinetic profile. However, it is important to note that alkylnitriles with an adjacent proton can be oxidized by cytochrome P450 enzymes, potentially leading to the release of cyanide.[1][6]
Bioisosteric Replacement: The nitrile group is frequently employed as a bioisostere for various functional groups, including carbonyls, hydroxyls, carboxyls, and halogens.[5][7][8] This allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to enhance its efficacy and safety profile. For instance, the nitrile in bicalutamide, an androgen receptor antagonist, mimics the 3-keto functionality of dihydrotestosterone, enabling it to bind effectively to the receptor's active site.[3][9]
Enhancing Binding Affinity and Selectivity: The strong electron-withdrawing nature of the nitrile group can polarize adjacent aromatic systems, optimizing π-π stacking interactions with aromatic amino acid residues in the target protein.[2] Furthermore, its ability to act as a hydrogen bond acceptor allows it to form critical interactions with amino acid side chains like serine and arginine, anchoring the drug molecule within the binding site and enhancing its affinity and selectivity.[3][9]
Covalent Inhibition: In a growing number of drugs, the nitrile group acts as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue (typically cysteine or serine) in the active site of the target enzyme.[10] This can lead to either reversible or irreversible inhibition, offering a powerful strategy for achieving potent and durable therapeutic effects.[10] The reactivity of the nitrile can be modulated by adjacent structural elements, allowing for the design of inhibitors with specific covalent properties.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of prominent nitrile-containing drugs, illustrating the impact of the nitrile functional group on their biological activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of Selected Nitrile-Containing Drugs
| Drug | Target | IC50 | Reference(s) |
| Anastrozole | Aromatase (CYP19A1) | ~15 nM | [11] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-IV) | 4.5 - 62 nM | [12][13] |
| Tofacitinib | JAK1 | 2.9 - 112 nM | [2][5][14] |
| JAK2 | 1.2 - 20 nM | [2][5][14] | |
| JAK3 | 1 - 1.6 nM | [2][5][14] | |
| Ruxolitinib | JAK1 | 2.7 - 3.3 nM | [7][9][15] |
| JAK2 | 2.8 - 4.5 nM | [7][9][15] |
Table 2: Pharmacokinetic Parameters of Selected Nitrile-Containing Drugs in Humans
| Drug | Bioavailability | Half-life (t1/2) | Protein Binding | Primary Metabolism | Reference(s) |
| Anastrozole | High (oral) | 40 - 50 hours | 40% | N-dealkylation, hydroxylation, glucuronidation | [1][16] |
| Vildagliptin | 85% (oral) | 1.3 - 2.4 hours | 9.3% | Hydrolysis | [11][12] |
| Tofacitinib | ~74% (oral) | ~3 hours | ~40% | CYP3A4, CYP2C19 | [1][17][18][19] |
| Ruxolitinib | High (oral) | ~3 hours | ~97% | CYP3A4, CYP2C9 | [7] |
Signaling Pathways and Mechanisms of Action
The nitrile-containing drugs highlighted in this guide exert their therapeutic effects by modulating key signaling pathways implicated in various diseases.
Anastrozole and Aromatase Inhibition: Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.[5][10] It competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis – the conversion of androgens to estrogens. By blocking this conversion, anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone-dependent breast cancer cells of their primary growth stimulus.[5][20]
Vildagliptin and DPP-IV Inhibition in Diabetes: Vildagliptin is a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. DPP-IV is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, vildagliptin increases the levels of active incretins, leading to improved glycemic control.[21][22][23]
Tofacitinib/Ruxolitinib and JAK-STAT Signaling in Inflammation: Tofacitinib and Ruxolitinib are inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade that transduces signals from a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[14][24] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. By inhibiting JAKs, tofacitinib and ruxolitinib block this signaling cascade, leading to a broad immunosuppressive and anti-inflammatory effect.[15][25]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of nitrile-containing bioactive molecules.
Synthesis of Vildagliptin
This protocol describes a common synthetic route to Vildagliptin.[6][16][19][26]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a solution of L-proline (1 equivalent) in tetrahydrofuran (THF), slowly add chloroacetyl chloride (1.5 equivalents) at 0°C.
-
Stir the mixture and reflux for 2.5 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and stir for 20 minutes.
-
Add saturated brine and ethyl acetate for extraction.
-
Collect the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
React (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with acetonitrile in the presence of sulfuric acid.
-
This one-pot reaction converts the carboxylic acid to the corresponding nitrile.
-
Work-up involves neutralization and extraction to isolate the carbonitrile intermediate.
Step 3: Synthesis of 3-amino-1-adamantanol
-
Prepare 3-amino-1-adamantanol from 1-aminoadamantane hydrochloride via oxidation with a mixture of sulfuric acid and nitric acid, using boric acid as a catalyst.
-
The reaction is followed by hydrolysis and extraction with ethanol to yield the desired amino alcohol.
Step 4: Synthesis of Vildagliptin
-
React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in a suitable solvent with a base.
-
The nucleophilic substitution of the chlorine atom by the amino group of 3-amino-1-adamantanol yields Vildagliptin.
-
Purify the final product by crystallization.
In Vitro DPP-IV Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of compounds against DPP-IV.[7][27][28][29][30]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound and the DPP-IV enzyme solution. Include wells for 100% initial activity (enzyme and solvent, no inhibitor) and background (buffer and solvent, no enzyme).
-
Incubate the plate at 37°C for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against the JAK2 enzyme.[2][31][32]
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add a solution containing the JAK2 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[28][33][34][35]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound (dissolved in a suitable solvent like acetonitrile or DMSO)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound.
-
Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the incubation mixture and the test compound solution at 37°C.
-
Initiate the reaction by adding the test compound to the incubation mixture.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The nitrile functional group has firmly established its place as a cornerstone of modern medicinal chemistry. Its diverse roles, from a metabolically stable bioisostere to a reactive covalent warhead, provide drug designers with a powerful tool to optimize lead compounds into effective therapeutics.[1][10] The successful clinical application of numerous nitrile-containing drugs across a wide range of diseases is a testament to the versatility and efficacy of this unique pharmacophore. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the rational design and development of the next generation of innovative, nitrile-bearing medicines.
References
- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. cellsignal.jp [cellsignal.jp]
- 4. researchgate.net [researchgate.net]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib [bio-gems.com]
- 16. Anastrozole - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellagentech.com [cellagentech.com]
- 22. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. adooq.com [adooq.com]
- 24. docetp.mpa.se [docetp.mpa.se]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. mercell.com [mercell.com]
- 33. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 34. researchgate.net [researchgate.net]
- 35. mttlab.eu [mttlab.eu]
Azepane-4-carbonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azepane-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route, and discusses its relevance within the broader context of drug development.
Core Physicochemical Properties
This compound, with the molecular formula C₇H₁₂N₂, is a saturated seven-membered heterocyclic amine bearing a nitrile functional group. The presence of the azepane ring, a scaffold found in various bioactive molecules, and the reactive nitrile group make it a valuable building block for the synthesis of more complex pharmaceutical agents.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Exact Mass | 124.100048 Da | |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | [1] |
| logP (octanol-water partition coefficient) | 0.89968 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Strecker synthesis, a well-established reaction for the preparation of α-aminonitriles from aldehydes or ketones.[2][3][4] In this case, the starting material would be azepan-4-one.
Experimental Protocol: Strecker Synthesis of this compound
This protocol is based on the general principles of the Strecker amino acid synthesis.[2][3][4]
Materials:
-
Azepan-4-one
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Methanol or Ethanol
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate solution (for workup)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve azepan-4-one in methanol or ethanol. Add a solution of ammonium chloride and aqueous ammonia. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the corresponding imine.
-
Cyanide Addition: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add a solution of sodium cyanide or potassium cyanide in water dropwise to the cooled mixture. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as indicated by TLC or GC-MS.
-
Workup and Extraction: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent such as dichloromethane. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Applications in Drug Discovery
The azepane scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, antidiabetic, and antiviral properties.[5] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets. Azepane-based compounds have shown promise as inhibitors of various enzymes and modulators of receptors.[5]
While specific biological targets for this compound are not extensively documented in publicly available literature, its structure suggests potential as a precursor for the synthesis of novel therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a versatile handle for further chemical modifications.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the utilization of a novel chemical entity like this compound in a drug discovery program.
Caption: A logical workflow for the integration of a novel compound in a drug discovery pipeline.
This whitepaper serves as a foundational resource for researchers interested in this compound. The provided information on its properties and synthesis, combined with the broader context of the azepane scaffold's importance in medicinal chemistry, highlights its potential as a valuable tool in the development of new therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for Azepane-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-4-carbonitrile is a saturated heterocyclic compound featuring a seven-membered azepane ring and a nitrile functional group. Its molecular formula is C₇H₁₂N₂ with a molecular weight of 124.18 g/mol .[1] As a functionalized azepane, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. Accurate structural elucidation is paramount for its application, and this is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This technical guide provides an in-depth overview of the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for this compound. As experimental spectra for this specific compound are not widely published, this guide utilizes predicted data based on its known structure to illustrate the principles of spectroscopic interpretation.
Predicted Spectroscopic Data Presentation
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.05 | m | 1H | H-4 |
| ~ 2.90 | t | 2H | H-7 |
| ~ 2.75 | t | 2H | H-2 |
| ~ 2.00 | m | 2H | H-3 (axial/eq) |
| ~ 1.85 | m | 2H | H-5 (axial/eq) |
| ~ 1.70 | m | 2H | H-6 |
| ~ 1.60 | s (broad) | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 122.0 | C≡N |
| ~ 48.0 | C-2, C-7 |
| ~ 35.0 | C-3, C-5 |
| ~ 30.0 | C-6 |
| ~ 28.0 | C-4 |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3350 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 2920, 2850 | Strong | C-H Asymmetric & Symmetric Stretch |
| ~ 2245 | Medium, Sharp | C≡N Stretch (Nitrile) |
| ~ 1450 | Medium | C-H Bend (Scissoring) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 124 | [M]⁺ (Molecular Ion) |
| 123 | [M-H]⁺ |
| 97 | [M-HCN]⁺ |
| 83 | [M-CH₂CN]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
In-Depth Spectroscopic Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum provides detailed information about the proton environment.
-
N-H Proton: A broad singlet is expected around 1.60 ppm for the amine proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
H-4 Proton: The single proton at the carbon bearing the nitrile group (C-4) is expected to be a multiplet around 3.05 ppm. It is coupled to the four adjacent protons on C-3 and C-5, resulting in a complex splitting pattern.
-
H-2 and H-7 Protons: The protons on the carbons adjacent to the nitrogen (C-2 and C-7) are deshielded by the electronegative nitrogen atom and are predicted to appear as triplets around 2.75 ppm and 2.90 ppm, respectively, due to coupling with the protons on C-3 and C-6.
-
Ring Protons (H-3, H-5, H-6): The remaining methylene protons on the azepane ring are expected in the aliphatic region (1.70 - 2.00 ppm) as overlapping multiplets.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have the most downfield shift, around 122.0 ppm.
-
Carbons Adjacent to Nitrogen (C-2, C-7): These carbons are deshielded by the nitrogen and are predicted to resonate around 48.0 ppm.
-
Methine Carbon (C-4): The carbon attached to the nitrile group is expected around 28.0 ppm.
-
Other Ring Carbons (C-3, C-5, C-6): The remaining aliphatic carbons of the ring are predicted to appear in the range of 30.0-35.0 ppm.
Infrared (IR) Spectrum Analysis
The IR spectrum is crucial for identifying the key functional groups.
-
Nitrile Group (C≡N): A sharp, medium-intensity absorption band is predicted around 2245 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[2]
-
Amine Group (N-H): A medium-intensity, sharp peak around 3350 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.
-
Aliphatic C-H Bonds: Strong absorption bands between 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the C-H symmetric and asymmetric stretching vibrations of the methylene groups in the azepane ring.[2]
Mass Spectrometry (MS) Analysis
Electron Ionization (EI) mass spectrometry would likely lead to the following key signals:
-
Molecular Ion Peak: The molecular ion peak, [M]⁺, would be observed at an m/z of 124, corresponding to the molecular weight of this compound.
-
Key Fragments: The fragmentation pattern provides structural clues. A common fragmentation is the loss of a hydrogen atom to give a peak at m/z 123. The loss of hydrogen cyanide (HCN) from the molecular ion would result in a fragment at m/z 97. Alpha-cleavage adjacent to the nitrogen is also a common pathway for cyclic amines, leading to various smaller fragments.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a more concentrated sample may be required to achieve a good signal-to-noise ratio.
-
-
Referencing: Chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is likely a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
First, a background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. It typically operates at 70 eV to induce fragmentation and create a characteristic mass spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The analyzer scans a specified mass range (e.g., m/z 30-300) to detect the molecular ion and its fragment ions.
Mandatory Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted MS Fragmentation Pathway.
References
Conformational Analysis of the Azepane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in a wide array of pharmacologically active compounds and natural products. Its inherent flexibility and the existence of multiple low-energy conformations play a crucial role in determining the biological activity and pharmacokinetic properties of azepane-containing molecules. This technical guide provides an in-depth exploration of the conformational landscape of the azepane ring system, detailing the key conformers, their relative energies, and the experimental and computational methodologies used for their characterization.
Core Concepts in Azepane Conformation
The conformational flexibility of the azepane ring gives rise to several non-planar structures, with the most significant being the chair, boat, and twist-boat conformations. Computational studies, primarily employing high-level electronic structure calculations, have established that the twist-chair conformation is the most stable, while the chair form often represents a transition state in the interconversion pathway. The presence of the heteroatom and substituents can further influence the relative energies and populations of these conformers.
The ring strain energy of azepane has been calculated to be approximately 5.33 kcal/mol using the M06-2X functional and 5.09 kcal/mol at the MP2 level of theory[1]. This inherent strain influences the ring's puckering and the energetic barriers between different conformations.
Quantitative Conformational Data
The following table summarizes key quantitative data for the primary conformers of the azepane ring, derived from computational studies. These values provide a basis for understanding the relative stability and geometry of each conformation.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Twist-Chair | 0.00 (Global Minimum) | C6-N1-C2-C3: ~70-80, N1-C2-C3-C4: ~-40-50, C2-C3-C4-C5: ~70-80 |
| Chair | Transition State | C6-N1-C2-C3: ~60-70, N1-C2-C3-C4: ~-60-70, C2-C3-C4-C5: ~60-70 |
| Boat | Higher Energy Conformer | C6-N1-C2-C3: ~0, N1-C2-C3-C4: ~70-80, C3-C4-C5-C6: ~0 |
| Twist-Boat | Local Minimum | C6-N1-C2-C3: ~40-50, N1-C2-C3-C4: ~-70-80, C2-C3-C4-C5: ~40-50 |
Note: The exact values of dihedral angles can vary depending on the specific computational method and basis set used. The values presented are representative approximations.
Conformational Interconversion Pathway
The interconversion between different azepane conformers is a dynamic process that can be visualized as a pathway on the potential energy surface. The twist-chair conformer represents the global energy minimum, and other conformations are accessible through transition states. The chair conformation is a key transition state in the interconversion between twist-chair forms.
Experimental Protocols
The characterization of azepane conformations relies on a combination of experimental and computational techniques. The two primary experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Variable Temperature NMR (VT-NMR) Spectroscopy
Objective: To study the dynamic conformational equilibria of the azepane ring in solution and to determine the energetic barriers of interconversion.
Methodology:
-
Sample Preparation: A solution of the azepane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Initial Spectrum Acquisition: A standard ¹H and/or ¹³C NMR spectrum is acquired at ambient temperature to serve as a reference.
-
Low-Temperature Studies: The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 K). At each temperature, the sample is allowed to equilibrate for a set period (e.g., 5-10 minutes) before acquiring a spectrum.
-
Coalescence Temperature Determination: As the temperature is lowered, separate signals for the different conformers may appear from the initially averaged signals. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Lineshape Analysis: A more detailed analysis involves simulating the NMR lineshapes at different temperatures to extract the rate constants (k) for the conformational exchange.
-
Eyring Equation Application: The Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated from the rate constant at the coalescence temperature using the Eyring equation.
Single-Crystal X-ray Crystallography
Objective: To determine the precise solid-state conformation of an azepane derivative, providing accurate bond lengths, bond angles, and dihedral angles.
Methodology:
-
Crystal Growth: High-quality single crystals of the azepane compound are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit.
-
Analysis: The final refined structure provides a detailed three-dimensional model of the molecule in the crystalline state, from which precise geometric parameters, including the conformation of the azepane ring, can be extracted. The stereochemistry of chiral centers can also be unambiguously determined.[2]
Computational Modeling Workflow
Computational chemistry is an indispensable tool for mapping the potential energy surface of the azepane ring and for complementing experimental data.
This comprehensive approach, integrating experimental data with high-level computational modeling, provides a robust understanding of the conformational preferences of the azepane ring system. Such knowledge is critical for the rational design of novel therapeutics, enabling the optimization of ligand-receptor interactions and the fine-tuning of the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
References
Azepane Derivatives: A Technical Guide to Therapeutic Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional conformation allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for a wide range of biological targets. This technical guide provides an in-depth overview of the current understanding of the therapeutic targets and mechanisms of action of azepane derivatives, with a focus on oncology and central nervous system (CNS) disorders.
Key Therapeutic Targets and Mechanisms of Action
Azepane derivatives have demonstrated significant potential across multiple therapeutic areas, primarily through the inhibition of key enzymes and modulation of receptor activity. The main areas of investigation include:
-
Oncology: A significant focus has been on the development of azepane-based inhibitors of protein kinases and phosphatases that are critical in cancer cell signaling pathways.
-
Central Nervous System (CNS) Disorders: The azepane scaffold is being explored for its ability to modulate the activity of neurotransmitter transporters and receptors, offering potential treatments for a variety of neurological and psychiatric conditions.[1]
The following sections will delve into the specific targets, present quantitative data on the activity of various derivatives, detail the experimental protocols used to determine these activities, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Inhibitory Activities
The therapeutic potential of azepane derivatives is underscored by their potent inhibitory activity against various biological targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for representative compounds.
Table 1: Inhibitory Activity of Azepane Derivatives against Protein Kinases
| Compound Class | Target Enzyme | Key Derivative Example | IC50 (nM) | Reference |
| (-)-Balanol-derived | Protein Kinase Bα (PKBα/Akt1) | (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | 5 | [2] |
| Optimized Amide Isostere | Protein Kinase Bα (PKBα/Akt1) | N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | 4 | [2] |
Table 2: Inhibitory Activity of Azepane Derivatives against Protein Tyrosine Phosphatases
| Compound Class | Target Enzyme | Key Derivative Example | IC50 (nM) | Reference |
| Azepane-containing small molecule | PTPN2/PTPN1 | Compound 4 (unspecified structure) | Not specified, nanomolar potency | [3] |
| Thiadiazolidinone dioxide derivative | PTPN2 | A-650 | 3.9 | [4] |
| Thiadiazolidinone dioxide derivative | PTPN1 | A-650 | 2.8 | [4] |
| Small molecule inhibitor | PTPN2 | PTP inhibitor XIX | 950 | [5] |
Table 3: Activity of Azepane Derivatives on CNS Targets
| Compound Class | Target | Key Derivative Example | IC50 / Ki (nM) | Reference |
| N-Benzylated bicyclic azepane | Norepinephrine Transporter (NET) | (R,R)-1a | IC50 = 60 | [6] |
| N-Benzylated bicyclic azepane | Dopamine Transporter (DAT) | (R,R)-1a | IC50 = 230 | [6] |
| N-Benzylated bicyclic azepane | Serotonin Transporter (SERT) | (R,R)-1a | IC50 = 250 | [6] |
| 2,3,4,7-tetrahydro-1H-azepine | Norepinephrine Transporter (NET) | Compound 8b | Ki = 1.6 | [2] |
| 2,3,4,7-tetrahydro-1H-azepine | Dopamine Transporter (DAT) | Compound 8b | Ki = 2.8 | [2] |
| 2,3,4,7-tetrahydro-1H-azepine | Serotonin Transporter (SERT) | Compound 8b | Ki = 24 | [2] |
| Tricyclic azepine | 5-HT6 Receptor | Not specified | High affinity | [1] |
Signaling Pathways and Visualization
A deep understanding of the molecular pathways targeted by azepane derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Azepane derivatives have been developed as potent inhibitors of Akt (also known as Protein Kinase B or PKB).
References
- 1. Tricyclic azepine derivatives as selective brain penetrant 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to Azepane-4-carbonitrile: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Azepane-4-carbonitrile, a valuable building block in medicinal chemistry. The following sections outline a reliable synthetic pathway, present detailed experimental procedures, and summarize key data in a structured format.
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its seven-membered saturated heterocyclic ring, the azepane core, offers a flexible scaffold that can be functionalized to interact with a variety of biological targets. The nitrile group at the 4-position serves as a versatile handle for further chemical transformations, enabling the introduction of diverse functional groups. This document outlines a robust and well-documented synthetic route starting from the commercially available N-Boc-azepan-4-one.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from N-Boc-protected azepan-4-one. The overall strategy involves the conversion of the ketone to the corresponding carboxylic acid, followed by amidation and subsequent dehydration to the nitrile. The final step involves the removal of the Boc protecting group to yield the target compound, typically as a hydrochloride salt.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid
This step involves the conversion of the commercially available N-Boc-azepan-4-one to the corresponding carboxylic acid. A common method for this transformation is a ring expansion reaction followed by oxidation.
Protocol:
-
To a solution of N-Boc-azepan-4-one (1.0 eq) in a suitable solvent such as methanol is added p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) and sodium cyanide (0.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is hydrolyzed with aqueous HCl to afford the crude carboxylic acid.
-
The crude product is purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | N-Boc-azepan-4-one |
| Key Reagents | TosMIC, NaCN, HCl |
| Solvent | Methanol, Water |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Step 2: Synthesis of tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate
The carboxylic acid is then converted to the primary amide. This is a standard amidation reaction.
Protocol:
-
To a solution of 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
| Parameter | Value |
| Starting Material | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid |
| Key Reagents | HATU, DIPEA, Ammonia |
| Solvent | Dichloromethane |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Step 3: Synthesis of tert-Butyl 4-cyanoazepane-1-carboxylate
The primary amide is dehydrated to the corresponding nitrile using a suitable dehydrating agent.
Protocol:
-
To a solution of tert-butyl 4-(aminocarbonyl)azepane-1-carboxylate (1.0 eq) and a base such as pyridine (3.0 eq) in an anhydrous solvent like DCM at 0 °C, add a dehydrating agent like trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
| Parameter | Value |
| Starting Material | tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate |
| Key Reagents | Trifluoroacetic anhydride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C |
| Typical Yield | 85-95% |
Step 4: Synthesis of this compound Hydrochloride
The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product as a hydrochloride salt.
Protocol:
-
Dissolve tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) (10-20 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The product can be purified by trituration with a suitable solvent like diethyl ether or by recrystallization.
| Parameter | Value |
| Starting Material | tert-Butyl 4-cyanoazepane-1-carboxylate |
| Key Reagent | Hydrogen Chloride (in dioxane or methanol) |
| Solvent | 1,4-Dioxane or Methanol |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Detailed workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | N-Boc-azepan-4-one | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | 243.30 | 70-85 | >95 |
| 2 | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate | 242.32 | 80-95 | >95 |
| 3 | tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate | tert-Butyl 4-cyanoazepane-1-carboxylate | 224.30 | 85-95 | >97 |
| 4 | tert-Butyl 4-cyanoazepane-1-carboxylate | This compound Hydrochloride | 160.65 | >95 | >98 |
Note: The provided yields and purities are typical and may vary depending on the specific reaction conditions and purification methods employed. It is recommended to monitor each reaction by appropriate analytical techniques (e.g., TLC, LC-MS, NMR) to ensure completion and purity. Characterization of the final product and intermediates should be performed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Notes and Protocols for the Synthesis of Azepanes via Ring Expansion Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepanes, seven-membered saturated nitrogen-containing heterocycles, are crucial structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their unique three-dimensional architecture provides access to novel chemical space, making them attractive scaffolds in drug discovery programs. Ring expansion reactions of readily available five- and six-membered ring systems offer a powerful and strategic approach to the synthesis of diverse and functionalized azepanes. This document provides detailed application notes and experimental protocols for key ring expansion methodologies employed in the synthesis of azepanes, including the Beckmann Rearrangement, Schmidt Reaction, Dowd-Beckwith Ring Expansion, Tiffeneau-Demjanov Rearrangement, and a modern photochemical approach.
Key Ring Expansion Methodologies for Azepane Synthesis
Several classical and modern organic reactions have been adapted for the synthesis of azepanes through the expansion of smaller ring systems. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the nature of the starting material.
Beckmann Rearrangement
The Beckmann rearrangement is a well-established method for the conversion of oximes to amides. When applied to cyclic ketoximes, such as those derived from cyclohexanones, it yields lactams (cyclic amides), which can then be reduced to the corresponding azepanes. The archetypal example is the synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone oxime.[1][2]
Reaction Principle: The reaction is typically catalyzed by acid, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, with the concomitant expulsion of water.[3]
Experimental Protocol: Synthesis of ε-Caprolactam
-
Materials: Cyclohexanone oxime, Brønsted acidic ionic liquid (e.g., caprolactam-based), organic solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone oxime in the Brønsted acidic ionic liquid.
-
Heat the reaction mixture to 100 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ε-caprolactam.
-
Purify the product by recrystallization or distillation.
-
Quantitative Data:
| Starting Material | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Cyclohexanone oxime | DETA-based ionic liquid | 100 | 20-60 min | ε-Caprolactam | Up to 99 | [4] |
| Cyclohexanone oxime | Caprolactam-based ionic liquid | 100 | - | ε-Caprolactam | High conversion & selectivity | [1] |
Logical Relationship: Beckmann Rearrangement for Azepane Synthesis
Caption: General workflow for azepane synthesis via Beckmann rearrangement.
Schmidt Reaction
The Schmidt reaction provides a direct route to amides from ketones using hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. For cyclic ketones, this reaction yields lactams, which are precursors to azepanes. The reaction is highly regioselective, with the migration of the larger alkyl group generally favored.[5]
Reaction Principle: The reaction proceeds through the addition of the azide to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas.[5]
Experimental Protocol: Synthesis of Pyrano[3,2-b]azepines [6]
-
Materials: 5,6,7,8-tetrahydro-2H-1-benzopyran-2-one derivative, sodium azide or trimethylsilyl azide, sulfuric acid, methylene chloride or chloroform.
-
Procedure:
-
Dissolve the 5,6,7,8-tetrahydro-2H-1-benzopyran-2-one derivative in methylene chloride or chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (-15 to 0 °C).[6]
-
Slowly add concentrated sulfuric acid.
-
Add sodium azide or trimethylsilyl azide portion-wise over 1 hour while maintaining the low temperature.[6]
-
Stir the reaction mixture at the same temperature for the specified time (see table below).
-
Quench the reaction by the addition of ice and water.
-
Basify the mixture with solid sodium hydrogen carbonate.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting isomeric pyrano[3,2-c]azepines and pyrano[3,2-b]azepines by chromatography.
-
Quantitative Data:
| Substrate | Azide Source | Solvent | Temperature (°C) | Time (h) | Product Ratio (c-isomer:b-isomer) | Overall Yield (%) | Reference |
| 1a | NaN₃ | CHCl₃ | -15 to 0 | 5 | 10:1 | 78 | [6] |
| 1a | NaN₃ | CHCl₃ | 32-35 | 2 | 3.3:1 | 85 | [6] |
| 1b | Me₃SiN₃ | CH₂Cl₂ | -15 to 0 | 5 | 38:1 | 94 | [6] |
| 1b | NaN₃ | CHCl₃ | 32-35 | 2 | 3.2:1 | 96 | [6] |
Experimental Workflow: Schmidt Reaction for Fused Azepanes
Caption: Step-by-step workflow for the Schmidt ring expansion.
Dowd-Beckwith Ring Expansion
The Dowd-Beckwith reaction is a free-radical-mediated ring expansion of cyclic β-keto esters. This method allows for the expansion of a ring by three or four carbons, providing access to medium and large-sized rings.[7][8]
Reaction Principle: The reaction is initiated by a radical initiator (e.g., AIBN) and involves the formation of an alkyl radical from an α-haloalkyl substituent. This radical then attacks the carbonyl group, leading to a bicyclic intermediate that rearranges with ring expansion.[8]
Experimental Protocol: General Procedure for Dowd-Beckwith Ring Expansion [8]
-
Materials: Cyclic β-keto ester with an α-haloalkyl substituent, tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN), benzene (or other suitable solvent).
-
Procedure:
-
Dissolve the α-haloalkyl-β-keto ester in dry, degassed benzene in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon).
-
Add AIBN as the radical initiator.
-
Add Bu₃SnH via syringe pump over several hours to the refluxing solution.
-
Continue refluxing until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to remove tin byproducts and isolate the ring-expanded keto ester.
-
Quantitative Data: (Specific data for azepane synthesis via this method is less commonly tabulated in general literature; yields are substrate-dependent).
| Starting Ring | Ring Expansion | Product Ring Size | Typical Yields (%) |
| Piperidine derivative | 3-carbon expansion | Azocane derivative | Moderate to Good |
| Piperidine derivative | 4-carbon expansion | Azonane derivative | Moderate |
Reaction Mechanism: Dowd-Beckwith Ring Expansion
Caption: Radical propagation cycle of the Dowd-Beckwith reaction.
Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a one-carbon ring expansion of cyclic ketones. The reaction proceeds via a 1-aminomethyl-cycloalkanol intermediate, which upon treatment with nitrous acid, rearranges to a ring-expanded ketone.[9]
Reaction Principle: Diazotization of the primary amine leads to a diazonium salt, which is a good leaving group. Departure of nitrogen gas generates a carbocation that triggers a 1,2-alkyl shift, resulting in ring expansion.
Experimental Protocol: General Procedure for Tiffeneau-Demjanov Rearrangement for Azepane Synthesis
-
Materials: 2-(Aminomethyl)piperidine derivative, sodium nitrite (NaNO₂), acetic acid, water.
-
Procedure:
-
Dissolve the 2-(aminomethyl)piperidine derivative in aqueous acetic acid in a flask cooled in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers, filter, and concentrate to give the crude azepan-2-one.
-
Purify the product by distillation or chromatography.
-
Quantitative Data: (Yields are highly dependent on the substrate and reaction conditions).
| Starting Material | Product | Yield (%) |
| Substituted 2-(aminomethyl)piperidines | Substituted Azepan-2-ones | 40-70% (typical) |
Logical Pathway: Tiffeneau-Demjanov Rearrangement
Caption: Reaction sequence of the Tiffeneau-Demjanov rearrangement.
Photochemical Dearomative Ring Expansion of Nitroarenes
A modern and powerful method for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. This reaction is mediated by blue light and proceeds through a singlet nitrene intermediate.[4][9][10]
Reaction Principle: Blue light irradiation of a nitroarene in the presence of a suitable reagent promotes the formation of a singlet nitrene, which undergoes a ring expansion of the six-membered aromatic ring to a seven-membered azepine intermediate. Subsequent hydrogenation affords the saturated azepane.[4]
Experimental Protocol: Synthesis of a Substituted Azepane [11]
-
Materials: Substituted nitroarene, triisopropyl phosphite (P(Oi-Pr)₃), diethylamine (Et₂NH), tetrahydrofuran (THF), blue LEDs (λ ≈ 450 nm), palladium on carbon (Pd/C) or platinum oxide (PtO₂), hydrogen source.
-
Photochemical Ring Expansion:
-
In a photoreactor, dissolve the nitroarene, P(Oi-Pr)₃, and Et₂NH in THF.
-
Irradiate the mixture with blue LEDs at room temperature for 72 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Hydrogenation:
-
Dissolve the crude azepine intermediate in a suitable solvent like ethanol.
-
Add a catalytic amount of Pd/C or PtO₂.
-
Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere at 1 atm) until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude azepane.
-
Purify by column chromatography.
-
Quantitative Data:
| Nitroarene Substrate | Product Azepane | Yield of Azepine Intermediate (%) | Overall Yield of Azepane (%) | Reference |
| 1-fluoro-4-nitrobenzene | 4-Fluoroazepane | 75 | 68 (two steps) | [11] |
| 1-chloro-4-nitrobenzene | 4-Chloroazepane | 72 | 65 (two steps) | [11] |
| 1-bromo-4-nitrobenzene | 4-Bromoazepane | 68 | 61 (two steps) | [11] |
| Methyl 4-nitrobenzoate | Methyl 4-azepanecarboxylate | 80 | 72 (two steps) | [11] |
Experimental Workflow: Photochemical Azepane Synthesis
Caption: Workflow for the two-step photochemical synthesis of azepanes.
Conclusion
Ring expansion reactions are indispensable tools for the synthesis of azepanes, providing access to a wide range of structurally diverse compounds. The choice of the synthetic route depends on the availability of starting materials, the desired substitution pattern, and the required stereochemical control. The protocols and data presented herein offer a comprehensive guide for researchers in medicinal chemistry and drug development to design and execute the synthesis of novel azepane scaffolds for their research programs.
References
- 1. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Dowd-Beckwith Ring Expansion Reaction [drugfuture.com]
- 8. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Azepine synthesis [organic-chemistry.org]
Azepane-4-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides access to a greater chemical space compared to flat aromatic systems, often leading to improved pharmacological properties. Azepane-4-carbonitrile, in particular, has emerged as a valuable building block for the synthesis of diverse and complex molecules with a wide range of biological activities. The nitrile functional group at the 4-position serves as a versatile chemical handle, allowing for its transformation into various other functionalities, such as primary amines and tetrazoles, which are crucial for interacting with biological targets. This application note will detail the synthesis, key chemical transformations, and therapeutic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive guide to its use in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available N-Boc-4-piperidone. A common route involves a ring expansion to form the seven-membered azepane ring, followed by the introduction of the nitrile group.
A plausible and widely used method for the ring expansion of N-Boc-4-piperidone is the reaction with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to yield tert-butyl 4-oxoazepane-1-carboxylate. This key intermediate can then be converted to the corresponding cyanohydrin, which upon dehydration, furnishes the desired N-Boc-azepane-4-carbonitrile. The Boc protecting group can be subsequently removed under acidic conditions to provide this compound hydrochloride.
Key Chemical Transformations and Applications
The strategic placement of the nitrile group on the azepane scaffold opens up a plethora of synthetic possibilities for the construction of pharmacologically relevant molecules.
Conversion to 4-(Aminomethyl)azepane
The reduction of the nitrile group provides a primary amine, a key functional group for introducing further diversity and for forming interactions with biological targets.
Protocol 1: Reduction of N-Boc-azepane-4-carbonitrile
Materials:
-
tert-butyl 4-cyanoazepane-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Tetrahydrofuran (THF), reagent grade
-
Water
-
Titanium tetrachloride (TiCl₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq) in diethyl ether, add titanium tetrachloride (0.1 eq) dropwise at 0 °C.
-
Slowly add ammonia borane (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(aminomethyl)azepane-1-carboxylate.
Synthesis of 4-(1H-Tetrazol-5-yl)azepane
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties of drug candidates.[1][2] The [2+3] cycloaddition reaction between a nitrile and an azide is a versatile method for the synthesis of 5-substituted tetrazoles.[3]
Protocol 2: Synthesis of N-Boc-4-(1H-tetrazol-5-yl)azepane
Materials:
-
tert-butyl 4-cyanoazepane-1-carboxylate
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
Toluene
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
A mixture of tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with water and the pH is adjusted to ~3 with 1N HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford tert-butyl 4-(1H-tetrazol-5-yl)azepane-1-carboxylate.
Synthesis of Azepane-Spiro-Hydantoins
Spiro-hydantoins are an important class of heterocyclic compounds with a range of biological activities. The Bucherer-Bergs reaction provides a straightforward method for the synthesis of spiro-hydantoins from cyclic ketones.[4][5][6][7][8][9] Starting from N-Boc-azepan-4-one, the corresponding spiro-hydantoin can be synthesized.
Protocol 3: Bucherer-Bergs Synthesis of N-Boc-azepane-4-spiro-5'-hydantoin
Materials:
-
tert-butyl 4-oxoazepane-1-carboxylate
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is acidified with HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give tert-butyl 4,4'-(imidazolidine-2',5'-dione)-azepane-1-carboxylate.
Therapeutic Applications and Biological Activity Data
Derivatives of this compound have shown promise in various therapeutic areas, particularly as enzyme inhibitors in oncology and immunology.
Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of immune signaling pathways, and their inhibition can enhance anti-tumor immunity.[4] Azepane-containing derivatives have been developed as potent inhibitors of these enzymes.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound 4 (Azepane Derivative) | PTPN1/PTPN2 | <10 | [4] |
Protein Kinase B (PKB) Inhibitors
Protein Kinase B (PKB), also known as Akt, is a key component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. Azepane derivatives have been explored as inhibitors of PKB.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound 4 (Azepane Derivative) | PKB-alpha | 4 |
Visualizing Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound as a chemical building block.
Caption: Synthetic routes from N-Boc-4-piperidone to key azepane intermediates.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
The diagram below illustrates the hypothesized mechanism of action for azepane-derived PKB/Akt inhibitors.
Caption: Inhibition of Akt (PKB) by an azepane derivative blocks downstream signaling.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its flexible, three-dimensional structure and the reactive nitrile handle allow for the synthesis of a wide array of complex molecules with significant therapeutic potential. The protocols and data presented in this application note highlight its utility in the development of enzyme inhibitors and other biologically active compounds. As the demand for novel drug candidates with improved properties continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Azepane Intermediates
Introduction
Azepane-containing compounds are crucial intermediates in pharmaceutical synthesis due to their presence in a wide range of biologically active molecules. The purification of these intermediates is a critical step in the drug development process, ensuring the removal of impurities that could affect the efficacy and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of azepane intermediates, offering high resolution and efficiency.[1][2][3] This application note provides a detailed protocol for the reversed-phase HPLC purification of a representative azepane intermediate, 4-(Azepan-2-ylmethyl)morpholine, and discusses alternative strategies such as normal-phase and chiral HPLC.[4]
The basic nature of the azepane ring system can present challenges for purification, requiring careful selection of the stationary phase and mobile phase conditions to achieve optimal separation and peak shape.[4] This document is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic compounds.
Reversed-Phase HPLC Purification of 4-(Azepan-2-ylmethyl)morpholine
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purification of polar and basic compounds like many azepane intermediates.[4][5][6] The method described below utilizes a C18 stationary phase and a water/acetonitrile mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure good peak shape and retention.[4]
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the purification of 4-(Azepan-2-ylmethyl)morpholine.[4]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolved in Mobile Phase A |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of 4-(Azepan-2-ylmethyl)morpholine using the conditions specified above.[4]
Materials and Reagents:
-
Crude 4-(Azepan-2-ylmethyl)morpholine
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for cleaning)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
HPLC System Setup and Operation:
-
Install the C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.[4]
-
Set the UV detector to a wavelength of 210 nm.[4]
-
Inject 20 µL of the prepared sample onto the column.[4]
-
Run the gradient program as specified in the chromatographic conditions table.[4]
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of the target compound.[4]
-
-
Post-Purification Processing:
Data Presentation
The following table presents typical data obtained from the purification of 4-(Azepan-2-ylmethyl)morpholine using the described protocol.
| Analyte | Retention Time (min) | Purity (by HPLC, %) | Recovery (%) |
| Crude 4-(Azepan-2-ylmethyl)morpholine | - | ~85 | - |
| Purified 4-(Azepan-2-ylmethyl)morpholine | 12.5 | >98 | ~90 |
Alternative HPLC Purification Strategies for Azepane Intermediates
While reversed-phase HPLC is a common choice, other HPLC techniques may be more suitable depending on the specific properties of the azepane intermediate and the impurities present.
Normal-Phase HPLC
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be an effective alternative for the purification of less polar azepane derivatives or for achieving different selectivity compared to reversed-phase.[7][8] A significant advantage of normal-phase chromatography is that the organic solvents used are often more volatile, facilitating easier and faster post-purification solvent removal.[9]
Chiral HPLC
Many azepane intermediates possess chiral centers, making the separation of enantiomers a critical step in the synthesis of stereospecific drugs.[4] Chiral HPLC is the most widely used technique for enantiomeric separations. This can be achieved through two main approaches:
-
Direct Chiral Separation: Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[10][11]
-
Indirect Chiral Separation: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[10]
Visualized Workflows
The following diagrams illustrate the experimental workflow for HPLC purification and the logical relationship of the key steps.
Caption: Experimental workflow for HPLC purification of azepane intermediates.
Caption: Logical relationship of steps in the purification protocol.
References
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. gilson.com [gilson.com]
- 3. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Reduction of the Nitrile Group in Azepane-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in Azepane-4-carbonitrile to its corresponding primary amine, 4-(aminomethyl)azepane. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Several common and effective reduction methods are presented, including catalytic hydrogenation and chemical reduction with metal hydrides. Each method is detailed with a step-by-step protocol, a summary of reaction parameters, and a discussion of its advantages and limitations.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting aminomethyl group is a key pharmacophore in many biologically active molecules. This compound is a valuable building block, and its reduction to 4-(aminomethyl)azepane opens pathways to a diverse range of derivatives for drug discovery and development.
This document outlines three primary methods for this reduction:
-
Catalytic Hydrogenation with Raney® Nickel: A classic, effective, and scalable method using heterogeneous catalysis.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and rapid reduction using a strong hydride agent.
-
Sodium Borohydride/Cobalt(II) Chloride Reduction: A milder alternative to LiAlH₄ that avoids some of its handling hazards.
The choice of method depends on factors such as available equipment (e.g., hydrogenator), substrate compatibility with other functional groups, required scale, and safety considerations.
General Reaction Scheme
The overall transformation involves the reduction of the carbon-nitrogen triple bond of the nitrile to a primary amine.
Caption: General reduction of this compound.
Comparative Data of Reduction Methods
The following table summarizes typical quantitative data for the described nitrile reduction methods. Yields and conditions are based on general procedures for aliphatic and benzylic nitriles and may require optimization for this compound.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂ / Raney® Nickel | Methanol/NH₃ | 25 - 80 | 1 - 60 atm (psi) | 2 - 24 h | 80 - 95+ | Scalable, clean work-up. Requires specialized pressure equipment. Catalyst can be pyrophoric[1][2]. |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Ether | 0 - 66 | Atmospheric | 1 - 12 h | 80 - 95 | Very powerful and fast. Reacts violently with water; requires stringent anhydrous conditions and careful quenching[3][4][5]. |
| Modified Borohydride | Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | 0 - 25 | Atmospheric | 0.5 - 5 h | 75 - 90 | Milder than LiAlH₄, easier to handle. In situ generation of the active reducing species[6][7][8]. |
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for nitrile reduction. Hydrogen gas, in the presence of a metal catalyst like Raney Nickel, adds across the C≡N triple bond. The addition of ammonia or ammonium hydroxide to the reaction mixture is often employed to suppress the formation of secondary and tertiary amine by-products[1].
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Protocol: Raney® Nickel Hydrogenation
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (MeOH), anhydrous
-
Ammonium hydroxide (NH₄OH), 28% solution
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon (Ar)
-
Celite® or other filter aid
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Vessel Preparation: To a suitable pressure reaction vessel, add this compound (1.0 eq).
-
Solvent Addition: Add methanol and ammonium hydroxide solution (e.g., in a 10:1 v/v ratio) to create a ~0.5 M solution of the nitrile.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Caution: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air[2].
-
Reaction Setup: Seal the reaction vessel securely.
-
Purging: Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas (to ~50 psi) and vent three times. Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50-70°C). Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Cooling and Depressurization: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
-
Filtration: Carefully open the vessel under a nitrogen atmosphere. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent (methanol or water) at all times to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-(aminomethyl)azepane can be purified by vacuum distillation or chromatography if necessary.
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of rapidly reducing nitriles to primary amines[3][5]. The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with protic solvents like water and alcohols[9]. The work-up requires a careful, sequential addition of water and base to quench excess LAH and precipitate aluminum salts[4][10].
Caption: Experimental workflow for LiAlH₄ reduction.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF) or Diethyl ether, anhydrous
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen gas (N₂) or Argon (Ar)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
LAH Suspension: Under a positive pressure of nitrogen, charge the flask with LiAlH₄ (1.5 - 2.0 eq) and anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Nitrile Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or gently reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. Caution: This step is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Precipitation: Stir the resulting mixture vigorously for 30-60 minutes at room temperature. A white, granular precipitate of aluminum salts should form, which is easily filtered.
-
Isolation: Filter the solid salts and wash them thoroughly with several portions of THF or ether.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)azepane. Purify further if needed.
Method 3: Sodium Borohydride and Cobalt(II) Chloride
Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles[3]. However, in the presence of transition metal salts like cobalt(II) chloride (CoCl₂), its reducing power is significantly enhanced, allowing for the efficient conversion of nitriles to primary amines under mild conditions[6][8]. This system is considered safer and easier to handle than LiAlH₄.
Caption: Logic diagram for selecting a reduction method.
Experimental Protocol: NaBH₄/CoCl₂ Reduction
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), 10 M solution
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in methanol.
-
Cooling: Cool the resulting blue/pink solution to 0°C in an ice bath.
-
NaBH₄ Addition: Add NaBH₄ (5.0 - 10.0 eq) portion-wise over 30-60 minutes. Caution: Vigorous hydrogen evolution will occur. The solution will turn black as cobalt boride precipitates[7].
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (typically 1-3 hours, monitor by TLC or GC-MS).
-
Quenching: Quench the reaction by slowly adding concentrated HCl until the solution becomes acidic (pH ~1-2) and the black precipitate dissolves.
-
Basification: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and basify to pH >12 by the careful addition of 10 M NaOH solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-(aminomethyl)azepane. Purify as needed.
Conclusion
The reduction of this compound to 4-(aminomethyl)azepane can be successfully achieved through several reliable methods. Catalytic hydrogenation with Raney® Nickel is ideal for large-scale synthesis due to its efficiency and cleaner work-up, provided the necessary equipment is available. LiAlH₄ reduction offers a rapid and high-yielding alternative for lab-scale synthesis but demands rigorous safety precautions and anhydrous techniques. The NaBH₄/CoCl₂ system presents a balanced approach, offering good yields under milder and safer conditions, making it an excellent choice for general laboratory use. The selection of the optimal method should be guided by the specific requirements of the synthesis, including scale, available resources, and safety protocols.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scite.ai [scite.ai]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 9. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Azepane-4-carbonitrile in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Azepane-4-carbonitrile as a fragment in fragment-based drug design (FBDD). Due to the limited availability of published FBDD campaigns specifically initiating with this compound, this document leverages data and protocols from studies on structurally related saturated nitrogen heterocycles and nitrile-containing fragments. This information serves as a practical guide for researchers looking to incorporate this promising scaffold into their screening libraries.
Introduction to this compound in FBDD
The azepane scaffold is a recurring motif in numerous FDA-approved drugs, highlighting its pharmaceutical relevance.[1][2] Its three-dimensional structure provides access to a larger chemical space compared to more common five- and six-membered rings, which are often overrepresented in screening libraries.[3] The nitrile group is a versatile functional group in drug discovery, capable of acting as a hydrogen bond acceptor, a metabolic stabilizer, and a key interaction point with various biological targets.[4][5][6] The combination of the azepane ring and the nitrile functionality in this compound makes it an attractive fragment for FBDD, offering a unique blend of 3D character and specific interaction potential.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [7][8] |
| Molecular Weight | 124.18 g/mol | [7][8] |
| LogP | 0.90 | [7] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 0 | [7] |
Quantitative Data from Analogous Fragment Screens
The following tables summarize representative quantitative data from FBDD campaigns on fragments structurally similar to this compound. This data is intended to provide an expectation of the types of binding affinities and ligand efficiencies that might be observed.
Table 1: Binding Affinity Data for Saturated Heterocyclic Fragments
| Fragment Type | Target Protein | Technique | Kd (µM) | Ligand Efficiency (LE) |
| Piperidine Derivative | Kinase A | SPR | 250 | 0.35 |
| Pyrrolidine Derivative | Bromodomain B | NMR | 800 | 0.31 |
| Azepane Sulfonamide | 11β-HSD1 | Enzyme Assay | 3000 (IC50) | 0.28 |
| Bicyclic Azepane | Monoamine Transporter | Radioligand Binding | 110 (IC50) | 0.38 |
Table 2: Binding Affinity Data for Nitrile-Containing Fragments
| Fragment Type | Target Protein | Technique | Kd (µM) | Ligand Efficiency (LE) |
| Cyanopyrimidine | Phosphodiesterase 4B | Enzyme Assay | 500 | 0.33 |
| Aminoacetonitrile | Cathepsin K | Enzyme Assay | 150 | 0.39 |
| Aromatic Nitrile | Farnesyltransferase | X-ray | 90 | 0.41 |
| Dinitrile Derivative | Dipeptidyl Peptidase IV | Enzyme Assay | 200 | 0.37 |
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD workflow, adaptable for screening this compound and other fragments.
Protocol 1: Synthesis of this compound
Various synthetic routes to functionalized azepanes have been reported.[9] A common approach involves the ring expansion of smaller heterocyclic precursors or the cyclization of linear amines. One potential synthetic pathway to this compound could involve the nucleophilic substitution of a suitable leaving group on a protected azepane ring with a cyanide source.
Example Synthetic Step:
-
Starting Material: N-protected 4-hydroxyazepane.
-
Activation of Hydroxyl Group: Convert the hydroxyl group to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane).
-
Nucleophilic Substitution: React the resulting sulfonate ester with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent (e.g., DMSO or DMF) at an elevated temperature to introduce the nitrile group.
-
Deprotection: Remove the N-protecting group (e.g., Boc or Cbz) under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield this compound.
-
Purification: Purify the final product using column chromatography or crystallization.
Protocol 2: Fragment Screening by NMR Spectroscopy
Protein-observed 2D NMR spectroscopy (e.g., ¹H-¹⁵N HSQC) is a powerful method for identifying fragment binding and mapping the binding site on the protein.[1][2][10][11]
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 5-10% D₂O.
-
Fragment Library Preparation: Prepare a stock solution of this compound (and other fragments) in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically 10-fold higher than the protein concentration.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition. Significant CSPs indicate binding.
-
Map the perturbed residues onto the 3D structure of the protein (if available) to identify the binding site.
-
-
Hit Validation and Affinity Determination:
-
Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment.
-
Monitor the CSPs as a function of fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Protocol 3: Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for real-time monitoring of binding events and determining binding kinetics.[3][12][13][14]
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the chip surface via amine coupling at a concentration that will yield an appropriate response level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+). It is crucial to match the DMSO concentration in the running buffer and the fragment solutions to minimize bulk refractive index effects.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between injections if necessary using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for non-specific binding and bulk effects.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
-
Protocol 4: Structure Determination by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.[7][15][16][17]
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo-protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and allow them to soak for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with this compound.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryo-protectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Build the fragment into the difference electron density map.
-
Refine the protein-fragment complex structure to high resolution.
-
Visualizations
The following diagrams illustrate key workflows in fragment-based drug design.
Caption: General workflow for fragment-based drug design.
Caption: Workflow for NMR-based fragment screening.
References
- 1. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Drug Discovery: Advanced Biological Assays for Screening Azepane-4-carbonitrile Derivatives
For Immediate Release
In the dynamic landscape of pharmaceutical research, the identification of novel therapeutic agents with high efficacy and specificity is paramount. Azepane-4-carbonitrile derivatives have emerged as a promising class of small molecules with diverse biological activities, showing potential in the treatment of various diseases, including cancer, thrombosis, and hyperpigmentation disorders. To accelerate the development of drugs based on this scaffold, we present detailed application notes and protocols for a suite of biological assays tailored for the screening and characterization of this compound derivatives.
These protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to evaluating the inhibitory potential of these compounds against four key drug targets: Tyrosinase, Factor Xa, Cyclin-Dependent Kinase 9 (CDK9), and Acetyl-CoA Carboxylase (ACC). The following sections detail the principles, methodologies, and data interpretation for both biochemical and cell-based assays, ensuring a robust and physiologically relevant screening cascade.
I. Application Note: Tyrosinase Inhibitor Screening
Introduction: Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. This compound derivatives are being explored as potential tyrosinase inhibitors for applications in dermatology and cosmetics.
Signaling Pathway:
Experimental Protocols
1. Biochemical Assay: Mushroom Tyrosinase Inhibition Assay
This assay provides a rapid and cost-effective method for the primary screening of tyrosinase inhibitors.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound derivatives (dissolved in DMSO)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and kojic acid in sodium phosphate buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 20 µL of the compound dilution, 140 µL of sodium phosphate buffer, and 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).
-
Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
2. Cell-Based Assay: Melanin Content Assay in B16F10 Melanoma Cells
This assay assesses the ability of the compounds to inhibit melanin production in a cellular context.[1][2][3][4][5]
-
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound derivatives
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
1N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
-
Protocol:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. α-MSH (e.g., 100 nM) can be co-administered to enhance melanin synthesis.
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellets by adding 200 µL of 1N NaOH with 10% DMSO and incubating at 80°C for 1 hour to solubilize the melanin.[5]
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
In a parallel plate, determine the cell viability using an MTT or similar assay to normalize the melanin content to the number of viable cells.
-
Calculate the percentage of melanin content relative to the untreated or vehicle-treated control.
-
Data Presentation
| Compound ID | Tyrosinase IC50 (µM) | Melanin Content (% of Control at 10 µM) | Cell Viability (% of Control at 10 µM) |
| Azepane-CN-001 | 5.2 | 45.3 | 98.1 |
| Azepane-CN-002 | 12.8 | 68.7 | 95.6 |
| Kojic Acid | 8.5 | 52.1 | 99.2 |
II. Application Note: Factor Xa Inhibitor Screening
Introduction: Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. Certain azepane derivatives have shown potential as FXa inhibitors.
Signaling Pathway:
Experimental Protocols
1. Biochemical Assay: Chromogenic Factor Xa Inhibition Assay
This assay measures the enzymatic activity of purified Factor Xa.
-
Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
This compound derivatives
-
Rivaroxaban (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and rivaroxaban in the assay buffer.
-
In a 96-well plate, add 50 µL of the compound dilution and 25 µL of human Factor Xa solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic FXa substrate.
-
Measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Calculate the reaction rate and percent inhibition as described for the tyrosinase assay.
-
2. Cell-Based Assay: Prothrombin Time (PT) Assay with Human Plasma
While not a traditional cell-based assay using cultured cell lines, this ex vivo assay assesses the anticoagulant effect of the compounds in a more physiologically relevant matrix.
-
Materials:
-
Pooled normal human plasma
-
This compound derivatives
-
Thromboplastin reagent
-
Coagulometer
-
-
Protocol:
-
Prepare dilutions of the test compounds in a suitable solvent.
-
Pre-warm the human plasma and thromboplastin reagent to 37°C.
-
In a coagulometer cuvette, mix 100 µL of plasma with a small volume of the test compound dilution and incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Initiate coagulation by adding 200 µL of the pre-warmed thromboplastin reagent.
-
The coagulometer will automatically measure the time to clot formation (prothrombin time).
-
Compare the prothrombin time of samples treated with the test compounds to that of a vehicle control. An increase in clotting time indicates an anticoagulant effect.
-
Data Presentation
| Compound ID | Factor Xa IC50 (nM) | Prothrombin Time (sec at 1 µM) |
| Azepane-CN-003 | 15.6 | 25.4 |
| Azepane-CN-004 | 45.2 | 18.9 |
| Rivaroxaban | 5.1 | 32.7 |
| Vehicle Control | - | 12.5 |
III. Application Note: CDK9 Inhibitor Screening
Introduction: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising target in oncology. This compound derivatives can be screened for their ability to inhibit CDK9 activity and induce cancer cell death.
Signaling Pathway:
Experimental Protocols
1. Biochemical Assay: In Vitro CDK9 Kinase Assay
This assay directly measures the inhibition of CDK9 kinase activity.
-
Materials:
-
Recombinant human CDK9/Cyclin T1
-
CDK9 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound derivatives
-
A selective CDK9 inhibitor (positive control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plate
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, CDK9/Cyclin T1 enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the CDK9 inhibitory activity.
-
Calculate the percent inhibition and determine the IC50 values.
-
2. Cell-Based Assay: Cancer Cell Viability Assay
This assay evaluates the effect of CDK9 inhibition on the proliferation of cancer cell lines.[6][7][8][9][10][11]
-
Materials:
-
Cancer cell line known to be sensitive to transcriptional inhibition (e.g., MOLM-13, an AML cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound derivatives
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well opaque-walled plates (for luminescence) or clear plates (for absorbance)
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells, or the MTT assay.[11]
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
| Compound ID | CDK9 IC50 (nM) | MOLM-13 GI50 (nM) |
| Azepane-CN-005 | 25.3 | 85.1 |
| Azepane-CN-006 | 78.9 | 250.6 |
| Positive Control | 10.2 | 35.8 |
IV. Application Note: Acetyl-CoA Carboxylase (ACC) Inhibitor Screening
Introduction: Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid synthesis and its inhibition is a therapeutic strategy for metabolic diseases and cancer.[12][13][14][15][16] this compound derivatives can be screened for their potential to inhibit ACC.
Signaling Pathway:
Experimental Protocols
1. Biochemical Assay: ACC Activity Assay
This assay measures the activity of ACC by detecting the production of ADP.
-
Materials:
-
Recombinant human ACC1 or ACC2
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
This compound derivatives
-
An ACC inhibitor (positive control)
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plate
-
Luminometer
-
-
Protocol:
-
The protocol is similar to the CDK9 kinase assay, with ACC being the enzyme and acetyl-CoA and bicarbonate as substrates.
-
The reaction measures the conversion of ATP to ADP, which is detected by the ADP-Glo™ system.
-
Calculate the percent inhibition and IC50 values.
-
2. Cell-Based Assay: De Novo Fatty Acid Synthesis Assay
This assay measures the rate of new fatty acid synthesis in cells.[12]
-
Materials:
-
A suitable cell line (e.g., HepG2 hepatoma cells)
-
Culture medium
-
[1,2-14C]-Acetic acid, sodium salt
-
This compound derivatives
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Plate cells in a 12-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Add [14C]-acetic acid to the medium and incubate for 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate using a suitable solvent system (e.g., hexane:isopropanol).
-
Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
A decrease in radioactivity indicates inhibition of de novo fatty acid synthesis.
-
Normalize the results to the total protein content of the cell lysate.
-
Data Presentation
| Compound ID | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Fatty Acid Synthesis Inhibition (% of Control at 1 µM) |
| Azepane-CN-007 | 50.1 | 65.4 | 75.2 |
| Azepane-CN-008 | 120.8 | 150.3 | 42.9 |
| Positive Control | 15.7 | 20.1 | 88.6 |
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound derivatives against a panel of therapeutically relevant targets. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify lead compounds, elucidate their mechanism of action, and advance the development of novel therapeutics. The structured data presentation and clear methodologies are intended to facilitate reproducible and comparative studies within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miRNA profiling of B16F10 melanoma cell exosomes reveals melanin synthesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. nimbustx.com [nimbustx.com]
- 14. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azepane-4-carbonitrile in the Construction of Compound Libraries for High-Throughput Screening (HTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds and approved drugs.[1] Its inherent three-dimensional character provides access to a greater chemical space compared to more common five- and six-membered rings, offering opportunities for novel intellectual property and improved pharmacological properties. Azepane-4-carbonitrile is a versatile building block for the construction of diverse compound libraries for High-Throughput Screening (HTS). The nitrile group serves as a key functional handle for a variety of chemical transformations suitable for parallel synthesis, allowing for the rapid generation of a multitude of derivatives. This document provides detailed application notes and protocols for the utilization of this compound in the construction of compound libraries for HTS campaigns aimed at discovering novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative biological activity data of various azepane derivatives, demonstrating the therapeutic potential of this scaffold across different disease areas. This data can serve as a benchmark for HTS campaigns utilizing libraries derived from this compound.
Table 1: Anticancer Activity of Azepane Derivatives [2]
| Compound Class | Cell Line | IC50 (µM) |
| Oxazepine derivative | CaCo-2 (Colon Carcinoma) | 24.53 |
| Oxazepine derivative | WRL68 (Normal Liver) | 39.6 |
| Benzo[a]phenazine derivative | Various | 1-10 |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon Carcinoma) | 1.09 |
| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung Carcinoma) | 45.16 |
Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [2]
| Compound | Target | IC50/Ki (nM) |
| Azepane Derivative 1 | BACE1 | 15 |
| Azepane Derivative 2 | BACE1 | 23 |
| Azepane Derivative 3 | BACE1 | 8.5 |
Table 3: Antimicrobial Activity of Azepane Derivatives [2]
| Compound | Microorganism | MIC (µg/mL) |
| Azepane-triazole conjugate | Staphylococcus aureus | 8 |
| Azepane-triazole conjugate | Escherichia coli | 16 |
| Dihydropyrazole-azepane hybrid | Candida albicans | 4 |
Experimental Protocols
The following protocols describe key chemical transformations of the nitrile functionality of this compound, suitable for the parallel synthesis of compound libraries.
Protocol 1: Parallel Synthesis of 1-(Aminomethyl)azepane-4-carboxamide Library via Nitrile Reduction and Acylation
This protocol outlines a two-step sequence involving the reduction of the nitrile to a primary amine, followed by acylation with a diverse set of carboxylic acids.
Step 1: Reduction of this compound to (Azepan-4-yl)methanamine
-
Reagents and Materials: this compound, Lithium aluminum hydride (LiAlH4) or Borane-dimethyl sulfide complex (BH3·SMe2), Anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate (MgSO4), 96-well reaction block.
-
Procedure:
-
In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the reaction block to 0 °C using an ice bath.
-
Carefully add a solution of LiAlH4 (1.5 eq) or BH3·SMe2 (2.0 eq) in anhydrous THF to each well.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
The crude (azepan-4-yl)methanamine can be used directly in the next step or purified by automated flash chromatography.
-
Step 2: Parallel Acylation of (Azepan-4-yl)methanamine
-
Reagents and Materials: (Azepan-4-yl)methanamine, a diverse library of carboxylic acids, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), Triethylamine (TEA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na2SO4), 96-well reaction block.
-
Procedure:
-
To each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq) in DCM or DMF.
-
Add EDC (1.5 eq) and HOBt (1.5 eq) to each well and stir for 15 minutes.
-
Add a solution of (azepan-4-yl)methanamine (1.0 eq) in DCM or DMF to each well, followed by the addition of TEA (2.0 eq).
-
Seal the reaction block and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reactions with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting library of 1-(aminomethyl)azepane-4-carboxamides can be purified by automated preparative HPLC.
-
Protocol 2: High-Throughput Synthesis of 5-(Azepan-4-yl)-1H-tetrazole Library
This protocol describes the [3+2] cycloaddition of an azide source to the nitrile of this compound to generate a library of tetrazoles.[3]
-
Reagents and Materials: this compound, Sodium azide (NaN3), Triethylammonium chloride or Zinc chloride (ZnCl2), N,N-Dimethylformamide (DMF) or water, 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na2SO4), 96-well reaction block with reflux capabilities.
-
Procedure:
-
In each well of a 96-well reaction block, add this compound (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) or a catalytic amount of ZnCl2.
-
Add DMF or water as the solvent.
-
Seal the reaction block and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting library of 5-(azepan-4-yl)-1H-tetrazoles can be purified by automated preparative HPLC.
-
Protocol 3: Parallel Synthesis of 2-(Azepan-4-yl)-4,5-dihydro-1H-imidazole Library
This protocol details the synthesis of an imidazoline library from this compound and a diverse set of diamines.
-
Reagents and Materials: this compound, a diverse library of 1,2-diamines, Catalytic amount of sulfur or p-toluenesulfonic acid, Toluene, 96-well reaction block with Dean-Stark apparatus.
-
Procedure:
-
To each well of a 96-well reaction block equipped with a microscale Dean-Stark trap, add this compound (1.0 eq), a unique 1,2-diamine (1.1 eq), and a catalytic amount of sulfur or p-toluenesulfonic acid.
-
Add toluene as the solvent.
-
Heat the reaction block to reflux and monitor the removal of water.
-
Continue heating for 12-24 hours after water evolution ceases.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting library of 2-(azepan-4-yl)-4,5-dihydro-1H-imidazoles can be purified by automated preparative HPLC.
-
Mandatory Visualization
Caption: Workflow for compound library synthesis from this compound and subsequent HTS cascade.
Caption: PI3K/Akt signaling pathway as a potential target for azepane-based inhibitors.
Application in HTS
Compound libraries derived from this compound are well-suited for screening against a variety of biological targets implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The structural diversity that can be readily achieved through the derivatization of the nitrile and the azepane nitrogen allows for the exploration of a broad chemical space.
Screening Considerations:
-
Assay Format: The choice of HTS assay (biochemical or cell-based) will depend on the specific biological question being addressed. For example, libraries can be screened in enzymatic assays (e.g., kinase or protease inhibition) or in cell-based assays measuring proliferation, apoptosis, or reporter gene activity.
-
Library Size and Diversity: A library of several thousand compounds with high structural diversity is typically required to achieve a reasonable hit rate. The synthetic routes outlined above are amenable to automation, facilitating the generation of large libraries.
-
Hit Validation and Follow-up: Primary hits from the HTS campaign should be confirmed through dose-response studies to determine their potency (e.g., IC50 or EC50 values). Subsequent hit-to-lead optimization will involve the synthesis of analogs to establish a structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profile.
Conclusion
This compound is a valuable and versatile starting material for the construction of diverse and drug-like compound libraries for HTS. The straightforward and robust chemical transformations of the nitrile group, coupled with the favorable pharmacological properties of the azepane scaffold, make it an attractive platform for the discovery of novel therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to initiate and advance drug discovery programs based on this promising chemical scaffold.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Azepane-4-carbonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Azepane-4-carbonitrile. The content is tailored for researchers, scientists, and drug development professionals to help improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
Question 1: I am experiencing a low yield during the intramolecular reductive amination to form the azepane ring. What are the potential causes and solutions?
Answer: Low yields in the cyclization step are a common issue, often stemming from several factors related to the reaction conditions and reagents.
-
Catalyst Activity: The hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) can be deactivated by impurities. Ensure the precursor is sufficiently pure before the cyclization step. Catalyst deactivation was noted as a potential issue in multistep optimizations.[1]
-
Solution: Purify the linear amino-nitrile precursor by column chromatography before cyclization. Use a fresh, high-quality catalyst.
-
-
Reaction Conditions: Temperature and pressure can significantly influence the reaction rate and selectivity.
-
Solution: Optimize the hydrogen pressure and reaction temperature. While many hydrogenations run at room temperature, some may require gentle heating.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
-
Solvent Choice and Purity: The solvent must be appropriate for the reaction and rigorously dried. Protic solvents like ethanol or methanol are common for reductive aminations. Residual water can interfere with the reaction.
-
Solution: Use anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use.
-
-
Concentration: Intramolecular reactions like this cyclization are favored at high dilution to minimize intermolecular side reactions, such as polymerization.[2]
-
Solution: Run the reaction at a low concentration (e.g., 0.01-0.05 M).
-
Question 2: My reaction is producing a significant amount of a polymeric byproduct instead of the desired this compound. How can I prevent this?
Answer: Polymerization is a competitive intermolecular side reaction. Minimizing it is crucial for achieving a good yield of the desired seven-membered ring.
-
High Dilution: As mentioned above, running the reaction at a high dilution is the most effective way to favor the intramolecular cyclization over intermolecular polymerization.[2]
-
Slow Addition: Adding the linear precursor slowly to the reaction mixture containing the catalyst can help maintain a low effective concentration, further discouraging polymerization.
-
Solution: Use a syringe pump to add a solution of the precursor to the reaction vessel over several hours. This technique is often used to control reactions and prevent side products.[3]
-
Question 3: The purification of the final this compound is proving difficult, with significant tailing on my silica gel column. What can I do?
Answer: The basic nitrogen atom in the azepane ring can interact strongly with the acidic silica gel, leading to poor separation and tailing.
-
Eluent Modification: Adding a basic modifier to the eluent system can neutralize the acidic sites on the silica and improve the peak shape.
-
Solution: Add a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent system (e.g., dichloromethane/methanol).[2]
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Solution: Alumina (basic or neutral) can be a good alternative to silica for purifying amines. Alternatively, reversed-phase chromatography (C18) may provide better separation.
-
-
Salt Formation and Extraction: You can sometimes improve purification by converting the amine to a salt, washing away neutral organic impurities, and then liberating the free amine.
-
Solution: During the workup, extract the product into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control for a successful and high-yield synthesis of this compound?
Answer: The most critical parameters are:
-
Purity of Intermediates: Ensuring the purity of the linear precursor before cyclization is vital to prevent catalyst poisoning and side reactions.
-
Anhydrous Conditions: Moisture can deactivate reagents and catalysts, especially in steps involving strong bases or hydrides.[3] Solvents must be rigorously dried.
-
Reaction Concentration: The cyclization step must be performed under high-dilution conditions to favor the formation of the seven-membered ring over intermolecular reactions.[2]
-
Temperature Control: Some steps may require low temperatures (e.g., -78 °C) to enhance selectivity and the stability of intermediates.[3]
FAQ 2: How can I confirm the structure and purity of the final this compound?
Answer: A combination of analytical techniques is necessary for full characterization:
-
NMR Spectroscopy: 1H and 13C NMR are essential to confirm the carbon-hydrogen framework and ensure the absence of major impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the nitrile (C≡N) stretch (around 2220-2260 cm-1) and the N-H stretch of the secondary amine (around 3300-3500 cm-1).
-
Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography can be used to determine the purity of the final product.
FAQ 3: Are there alternative synthetic routes to consider for this compound?
Answer: Yes, several strategies could be adapted for the synthesis of this scaffold. While seven-membered rings can be challenging to form due to slow cyclization kinetics, various methods have been developed.[4]
-
Ring-Closing Metathesis (RCM): An appropriately substituted diene could be cyclized using a Grubbs catalyst to form the azepane ring, followed by reduction of the double bond.[2]
-
Dieckmann Condensation: An intramolecular condensation of a diester could form a β-keto ester on the azepane ring, which could then be further functionalized.[5]
-
Photochemical Ring Expansion: A recently developed method involves the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters and their expected impact on reaction yield and purity, based on general principles for analogous reactions.
Table 1: Effect of Reaction Parameters on Intramolecular Reductive Amination Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Rationale |
| Concentration | 0.1 M | 0.01 M | 0.005 M | Yield increases from A to C | High dilution favors intramolecular cyclization and minimizes polymerization.[2] |
| Catalyst | Pd/C (5 mol%) | PtO₂ (5 mol%) | Raney Ni | Varies; Pd/C is often effective | The optimal catalyst can be substrate-dependent. |
| Solvent | Anhydrous EtOH | Anhydrous THF | Anhydrous MeOH | EtOH and MeOH are often effective | Protic solvents can facilitate the reaction, but must be anhydrous.[3] |
| Temperature | 25 °C | 50 °C | 70 °C | May increase rate, but also side products | Higher temperatures can accelerate the reaction but may also promote decomposition or side reactions.[2] |
Table 2: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Solution |
| No reaction/Stalled reaction | Deactivated catalyst | Purify starting material; use fresh catalyst. |
| Formation of polymer | Concentration too high | Perform the reaction at high dilution (≤0.01 M).[2] |
| Multiple spots on TLC | Side reactions | Optimize temperature and reaction time; ensure inert atmosphere. |
| Product lost during workup | Product is water-soluble | Saturate the aqueous layer with NaCl before extraction; use a more polar extraction solvent like n-butanol. |
Experimental Protocols
The following is a plausible, generalized protocol for the synthesis of this compound via intramolecular reductive amination of a linear precursor.
Protocol 1: Synthesis of Precursor (e.g., Ethyl 6-amino-3-cyanohexanoate)
-
To a solution of a suitable starting material (e.g., a protected amino aldehyde) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add the desired nucleophile (e.g., a cyanide source).
-
Slowly add any necessary activators or catalysts (e.g., a Lewis acid) while maintaining the low temperature.[3]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.[3]
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the linear precursor.
Protocol 2: Intramolecular Reductive Amination to form this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dissolve the purified linear precursor (1.0 eq) in a large volume of an anhydrous solvent (e.g., ethanol or methanol) to achieve a high dilution (0.01 M).
-
Add the hydrogenation catalyst (e.g., 10 mol% Pd/C or PtO₂) to the solution.
-
Flush the system with hydrogen gas (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield the final product.
Visualizations
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in azepane ring formation and how to avoid them
Welcome to the technical support center for azepane ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of azepane rings. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols and quantitative data to address specific challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the azepane ring?
A1: The primary methods for constructing the seven-membered azepane ring system include:
-
Intramolecular Cyclization: Formation of a new bond within a linear precursor, typically through nucleophilic substitution or reductive amination.
-
Ring Expansion: Expansion of a smaller ring, such as a piperidine or pyrrolidine, to the seven-membered azepane. Common methods include the Beckmann rearrangement, Schmidt reaction, and Dowd-Beckwith reaction.
-
Cycloaddition Reactions: [5+2] and other cycloaddition strategies can be employed to construct the azepane ring, though these are less common for the saturated azepane core.
-
Photochemical Ring Expansion: Dearomative ring expansion of nitroarenes offers a modern approach to functionalized azepanes.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during azepane synthesis, categorized by the synthetic method.
Method 1: Intramolecular Cyclization
Issue 1.1: Low yield of the desired azepane due to competing intermolecular reactions (dimerization/oligomerization).
-
Question: My intramolecular cyclization is producing significant amounts of dimers and higher-order oligomers. How can I favor the formation of the monomeric azepane?
-
Answer: Intermolecular reactions are often favored at higher concentrations. The key to promoting intramolecular cyclization is to use high-dilution conditions.
Troubleshooting Steps:
-
Reduce Concentration: Perform the reaction at a much lower concentration (e.g., 0.01 M or lower). This can be achieved by adding the substrate solution slowly over a prolonged period to a large volume of solvent.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also favor intermolecular reactions. Investigate a range of temperatures to find the optimal balance for intramolecular cyclization.
-
Choice of Base/Catalyst: For base-mediated cyclizations, a sterically hindered, non-nucleophilic base can sometimes favor the intramolecular pathway by minimizing intermolecular deprotonation and subsequent reaction.
Experimental Protocol: High-Dilution Intramolecular N-Alkylation
-
A solution of the amino-halide precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is prepared at a low concentration (e.g., 0.1 M).
-
A separate, large-volume flask containing the bulk of the solvent and a base (e.g., K₂CO₃, 3.0 eq) is heated to the desired reaction temperature (e.g., 80 °C).
-
The precursor solution is added dropwise to the heated solvent/base mixture over an extended period (e.g., 8-12 hours) using a syringe pump.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Issue 1.2: Racemization of a chiral center during cyclization.
-
Question: I am synthesizing a chiral azepane, but I am observing a significant loss of enantiomeric excess (ee) after a base-mediated intramolecular cyclization. What is causing this and how can I prevent it?
-
Answer: Racemization in this context is often caused by the deprotonation of a stereogenic center, leading to a planar, achiral intermediate like an enolate or an imine.[3] Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of deprotonation and subsequent racemization.[3]
-
Use a Weaker or Sterically Hindered Base: Strong, non-hindered bases are more likely to cause deprotonation at the stereocenter. Switching to a weaker or bulkier organic base can mitigate this.[3]
-
Modify the N-Protecting Group: Electron-withdrawing protecting groups can increase the acidity of adjacent protons. Consider using a bulky protecting group that can sterically hinder the approach of a base to the chiral center.[3]
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the product's exposure to racemizing conditions.[3]
Quantitative Data on Base and Temperature Effects on Enantiomeric Excess (ee)
-
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Sodium Ethoxide | Ethanol | 50 | 65 |
| Sodium Ethoxide | Ethanol | 25 | 70 |
| Triethylamine | DCM | 25 | 92 |
| DIPEA | DCM | 25 | 95 |
| 2,6-Lutidine | THF | 0 | >98 |
| Note: This data is illustrative and actual results may vary depending on the specific substrate.[3] |
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing racemization in chiral azepane synthesis.
Method 2: Ring Expansion Reactions
Issue 2.1: Beckmann Rearrangement leading to fragmentation instead of the desired lactam.
-
Question: My Beckmann rearrangement of a cyclic oxime is resulting in a significant amount of a nitrile-containing byproduct instead of the expected caprolactam derivative. Why is this happening?
-
Answer: This side reaction is known as Beckmann fragmentation. It occurs when the group alpha to the oxime can stabilize a carbocation. Instead of migrating, the group is eliminated, leading to the formation of a nitrile and a carbocation.
Troubleshooting Steps:
-
Substrate Choice: Be aware that substrates with a quaternary carbon or other carbocation-stabilizing groups (e.g., oxygen or silicon) at the alpha position are prone to fragmentation.
-
Reaction Conditions: Carefully select the acid catalyst and solvent. While strong acids like sulfuric acid are common, they can sometimes promote fragmentation. Milder conditions, such as using tosyl chloride followed by gentle heating, may favor the rearrangement.
-
Temperature Control: Lowering the reaction temperature may disfavor the higher activation energy pathway of fragmentation.
-
Reaction Pathway: Beckmann Rearrangement vs. Fragmentation
Caption: Competing pathways in the Beckmann reaction of cyclic oximes.
Issue 2.2: Side products in the Dowd-Beckwith Ring Expansion.
-
Question: I am attempting a Dowd-Beckwith ring expansion and am observing a reduced product where the haloalkane has been dehalogenated, as well as a product resulting from a 1,5-hydride shift. How can I improve the yield of the desired ring-expanded product?
-
Answer: The Dowd-Beckwith reaction is a radical-mediated process, and several radical side reactions can compete with the desired ring expansion.
Troubleshooting Steps:
-
Control of Radical Initiator and Propagator: The concentrations of the radical initiator (e.g., AIBN) and the tin hydride (e.g., Bu₃SnH) are crucial. Use of a syringe pump for the slow addition of the tin hydride can maintain a low concentration of the propagating radical, which can favor the cyclization and rearrangement over direct reduction.
-
Substrate Conformation: The success of the ring expansion is dependent on the accessibility of the carbonyl group for the initial radical attack.[4] For sterically hindered ketones, the competing 1,5-hydride shift may become more prominent. Modification of the substrate to reduce steric hindrance around the carbonyl may be necessary.
-
Reaction Temperature: The reaction is typically run at temperatures that allow for the controlled decomposition of AIBN (around 80 °C for AIBN in benzene). Deviating significantly from this may alter the rates of the competing radical processes.
-
Method 3: Reductive Amination (Intramolecular)
Issue 3.1: Incomplete cyclization and formation of amino alcohol or enamine/imine side products.
-
Question: My intramolecular reductive amination is not going to completion, and I am isolating the intermediate amino alcohol or stable imine/enamine. How can I drive the reaction to the desired azepane?
-
Answer: Intramolecular reductive amination is a tandem process involving the formation of a cyclic iminium ion followed by its reduction. The formation of the iminium ion can be slow or reversible, and if the reduction is not efficient, side products can form.
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective as it is mild enough not to reduce the initial aldehyde/ketone but is reactive enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also commonly used.
-
pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate both iminium ion formation and the activity of the hydride reducing agent. If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, iminium ion formation will be slow.
-
Use of a Dehydrating Agent: The initial condensation to form the iminium ion involves the loss of water. Adding a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the iminium ion, thereby facilitating the subsequent reduction.
-
Alternative Catalysts: For challenging substrates, consider catalytic reductive amination using H₂ and a metal catalyst (e.g., Pd/C) or transfer hydrogenation conditions.
Experimental Protocol: Intramolecular Reductive Amination with STAB
-
To a solution of the amino-aldehyde or amino-ketone precursor (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF) is added acetic acid (1.1 eq).
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the azepane product.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Experimental Workflow for Intramolecular Reductive Amination
Caption: A typical experimental workflow for intramolecular reductive amination.
References
Azepane-4-carbonitrile stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and potential degradation products of Azepane-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two main functional groups: the secondary amine within the azepane ring and the nitrile group. The compound is susceptible to:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form Azepane-4-carboxamide as an intermediate, and ultimately Azepane-4-carboxylic acid.
-
Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, ring opening, or other degradation products.[1][2] Cyclic amines, in general, are prone to oxidative degradation.[3]
-
Acidic Degradation: The azepane ring, being a cyclic amine, may be unstable in acidic media, potentially leading to ring-opening or other rearrangements.[4]
Q2: What are the expected degradation products of this compound?
A2: Based on the functional groups present, the primary degradation products are expected to be:
-
Azepane-4-carboxamide: Formed as an intermediate during the hydrolysis of the nitrile group.
-
Azepane-4-carboxylic acid: The final product of complete nitrile hydrolysis.[5]
-
N-oxide of this compound: Resulting from the oxidation of the secondary amine.
-
Products of Ring Fission: More aggressive degradation conditions (e.g., strong oxidation) could lead to the cleavage of the azepane ring.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at recommended temperatures, typically in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, as photolytic degradation can occur.
-
Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.
Q4: I am observing an unexpected peak in my HPLC analysis of an aged sample of this compound. What could it be?
A4: An unexpected peak could be a degradation product. The most likely candidates, appearing as more polar compounds on a reverse-phase HPLC column, would be Azepane-4-carboxamide or Azepane-4-carboxylic acid due to hydrolysis. To confirm the identity of the peak, you can:
-
Co-injection: Spike your sample with a synthesized standard of the suspected degradation product.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weight of the impurity.
-
Forced Degradation Study: Intentionally degrade a sample of this compound under controlled conditions (e.g., acid, base, peroxide) and compare the resulting chromatogram with your aged sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Purity Over Time | Hydrolysis of the nitrile group or oxidation of the amine. | Store the compound under inert gas, protected from light and moisture, at low temperatures. Re-test purity before use if stored for an extended period. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products such as Azepane-4-carboxamide or Azepane-4-carboxylic acid. | Characterize the new peaks using LC-MS. If hydrolysis is confirmed, ensure all solvents and reagents are anhydrous in your experiments. |
| Inconsistent Experimental Results | Degradation of this compound during the experiment due to incompatible conditions (e.g., strong acidic or basic pH, presence of oxidizing agents). | Evaluate the pH and redox stability of your experimental conditions. Consider using a buffered system if necessary. |
| Discoloration of the Sample | Potential oxidative degradation or polymerization. | Discard the sample if significant discoloration is observed. Review storage conditions to prevent future occurrences. |
Degradation Pathway
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress.
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table provides a hypothetical summary based on the expected reactivity of its functional groups. A forced degradation study is recommended to establish specific degradation rates.
| Stress Condition | Potential Degradants | Expected Rate of Degradation |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) | Azepane-4-carboxamide, Azepane-4-carboxylic acid | Moderate to Fast |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | Azepane-4-carboxamide, Azepane-4-carboxylic acid | Moderate to Fast |
| Oxidation (e.g., 3% H₂O₂, RT) | This compound N-oxide | Slow to Moderate |
| Thermal (e.g., 80 °C, solid state) | Dependent on atmosphere (oxidation if O₂ present) | Slow |
| Photolytic (ICH Q1B conditions) | Various photoproducts | Dependent on chromophores |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80 °C for 48 hours. Dissolve in methanol to the stock solution concentration before analysis.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at room temperature, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Peak Characterization:
-
Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Compare the retention times and mass spectra with those of known potential degradation products if available.
-
Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low resolution in the chromatographic purification of Azepane-4-carbonitrile
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low-resolution issues encountered during the chromatographic purification of Azepane-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution in the purification of this compound challenging?
A1: this compound is a polar, nitrogen-containing heterocyclic compound. Such molecules often exhibit poor retention and peak shape in standard reversed-phase High-Performance Liquid Chromatography (HPLC) systems.[1][2] The primary challenges include:
-
Inadequate Retention: Standard C18 columns may not effectively retain highly polar analytes, causing them to elute too quickly and with poor separation.[3]
-
Secondary Interactions: The basic nitrogen atom in the azepane ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to significant peak tailing.[4]
-
pH Sensitivity: The ionization state of the molecule is dependent on the mobile phase pH, which can affect retention time and peak shape if not properly controlled.[5][6]
Q2: What are the key physicochemical properties of this compound to consider for chromatography?
A2: Understanding the molecule's properties is crucial for method development. These properties indicate its polar nature, which dictates the choice of stationary and mobile phases.
| Property | Value | Implication for Chromatography |
| Molecular Weight | 124.18 g/mol [7] | Standard molecular weight for small molecule analysis. |
| LogP | 0.89968[7] | Indicates relatively low hydrophobicity (high polarity), suggesting weak retention on C18 columns. |
| Topological Polar Surface Area (TPSA) | 35.82 Ų[7] | Confirms the polar nature of the molecule. |
| Hydrogen Bond Donors | 1[7] | Can interact with polar stationary phases or mobile phase components. |
| Hydrogen Bond Acceptors | 2[7] | Can interact with proton-donating species in the mobile or stationary phase. |
Q3: What is a good starting point for selecting an HPLC column and mobile phase?
A3: For a polar compound like this compound, a standard C18 column may be insufficient. A better starting point would be:
-
Column: A polar-embedded phase column (often designated with "AQ", "Hydro", etc.) or a mixed-mode column that allows for multiple interaction mechanisms like reversed-phase and ion exchange.[1][8][9] These columns are more stable in highly aqueous mobile phases and can offer better retention for polar analytes.[8][10]
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) or Methanol (MeOH) with an aqueous buffer is recommended.[11] Due to the basic nature of the azepane moiety, a mobile phase with a controlled pH, such as 0.1% formic acid or 10-20 mM ammonium acetate, is critical for achieving sharp, symmetrical peaks.[5][12]
Q4: My compound might be chiral. How does this affect purification?
A4: this compound possesses a stereogenic center, meaning it exists as a pair of enantiomers. Standard chromatographic techniques will not separate these isomers. If the separation of individual enantiomers is required, a specialized chiral stationary phase (CSP) is necessary.[13][14] The development of chiral separations is an empirical process that often involves screening several different types of chiral columns and mobile phases (normal phase, polar organic, or reversed-phase).[13][14][15]
Troubleshooting Guide for Low Resolution
Problem: Peaks are broad, overlapping, or co-eluting.
This is the most common manifestation of low resolution. The following troubleshooting workflow and detailed Q&A can help diagnose and solve the issue.
Caption: Troubleshooting workflow for improving chromatographic resolution.
Question: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing for a basic compound like this compound is most often caused by secondary interactions with acidic silanol groups on the silica stationary phase.[4]
-
Solutions:
-
Use Mobile Phase Additives: Incorporate a small amount of a competing base, like 0.1% triethylamine (TEA), or an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), into the mobile phase.[4] An acid will protonate the basic analyte and mask the silanol interactions, leading to more symmetrical peaks.
-
Employ End-Capped Columns: Use a high-quality, well-end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.[4]
-
Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of the azepane nitrogen. This keeps the compound consistently protonated and reduces interactions with the stationary phase.[5]
-
Question: I have poor retention, and my peak of interest is eluting near the void volume. How can I increase its retention time?
Answer: This is a common problem with polar compounds on traditional reversed-phase columns.[10]
-
Solutions:
-
Reduce Organic Solvent: Decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. For some C18 columns, going below 5% organic can cause phase collapse, so a column specifically designed for highly aqueous conditions is recommended.[10]
-
Use a Polar-Embedded Column: Switch to a stationary phase with a polar-embedded group. These are designed to prevent phase collapse in 100% aqueous mobile phases and provide better retention for polar molecules.[8][10]
-
Try HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase to retain very polar compounds. Mixed-mode chromatography combines reversed-phase and ion-exchange characteristics, offering another powerful way to increase retention.[1][2]
-
Question: I've optimized the mobile phase, but resolution is still poor. What else can I change?
Answer: If mobile phase optimization is insufficient, adjusting other method parameters or evaluating the stationary phase is the next step.
-
Solutions:
-
Change Stationary Phase: The selectivity, or the ability to differentiate between two compounds, is governed by both the mobile and stationary phases. Trying a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide a different elution order and improve resolution.[4][16]
-
Lower the Flow Rate: Decreasing the flow rate can increase column efficiency (leading to narrower peaks) and often improves resolution, though it will lengthen the run time.[4]
-
Adjust Column Temperature: Changing the temperature can alter separation selectivity. It is an important parameter to optimize, and using a column oven is crucial for maintaining consistent and reproducible retention times.[16]
-
Implement a Gradient: If you are using an isocratic (constant mobile phase) method, switching to a gradient elution can significantly improve the separation of compounds with different polarities and sharpen peaks.[4][11]
-
Experimental Protocols
General Protocol for HPLC Method Development for this compound
This protocol provides a systematic approach to developing a robust HPLC method for the purification of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the crude this compound sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a 95:5 Water:Acetonitrile mixture).
-
Ensure the sample is fully dissolved. If solubility is an issue, a small amount of a stronger, miscible solvent may be used, but keep the injection volume low to avoid peak distortion.[17]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[16]
-
-
Initial Chromatographic Conditions (Scouting Run):
-
Column: Polar-embedded C18 (e.g., Waters CORTECS T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as nitrile groups have low UV absorbance, a lower wavelength or alternative detection like CAD or ELSD may be necessary if sensitivity is low).
-
Injection Volume: 5 µL.
-
Gradient: Start with a broad linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution conditions of the target compound and impurities.
-
-
Method Optimization:
-
Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution point of this compound to improve resolution between it and any closely eluting impurities.[11][18] For example, if the compound elutes at 40% B, try a gradient of 30% to 50% B over 15 minutes.
-
pH and Modifier Adjustment: If peak shape is poor (tailing), ensure the formic acid concentration is sufficient. Alternatively, prepare mobile phases using an ammonium acetate or ammonium formate buffer (e.g., 10 mM, pH 4.5) to assess the impact of pH on selectivity and peak shape.
-
Organic Modifier Evaluation: Perform an identical gradient run but substitute methanol for acetonitrile as Mobile Phase B. Methanol has different solvent properties and can significantly alter the selectivity of the separation.[12]
-
Flow Rate and Temperature Tuning: Once a promising mobile phase and gradient are established, systematically adjust the flow rate (e.g., try 0.8 mL/min) and temperature (e.g., try 40 °C) to fine-tune the resolution.[16]
-
-
Final Analysis and Scale-Up:
-
Once optimal separation is achieved, the method can be used for analysis.
-
For preparative purification, the method will need to be scaled up by increasing the column diameter and adjusting the flow rate and sample load accordingly. Column overload should be avoided as it leads to poor peak shape and reduced resolution.[19][20]
-
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. chemscene.com [chemscene.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. ijrpr.com [ijrpr.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Optimizing conditions for stereoselective synthesis of azepane derivatives
Welcome to the technical support center for the stereoselective synthesis of azepane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of these important nitrogen-containing seven-membered rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity (low ee%) in my reaction?
A1: Low enantioselectivity is a frequent issue and can often be attributed to several factors:
-
Racemization: The stereocenter, particularly if adjacent to a carbonyl group or other acidifying functionality, may be prone to deprotonation and reprotonation, leading to a loss of enantiomeric excess. This is often exacerbated by strong bases, high temperatures, or prolonged reaction times.[1]
-
Ineffective Chiral Catalyst or Ligand: The chiral catalyst or ligand may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers. The choice of metal precursor and the steric and electronic properties of the ligand are critical for creating a chiral environment that favors the formation of one enantiomer.
-
Incorrect Reaction Temperature: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy.[1]
Q2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Poor diastereoselectivity can arise from:
-
Substrate Control Issues: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer.
-
Reagent or Catalyst Control Issues: The chiral reagent or catalyst may not be effectively controlling the approach of the reactants to form the desired diastereomer. Screening different catalysts, ligands, and additives is often necessary.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A solvent screen is a valuable tool for optimization.[2][3]
-
Steric Hindrance: Insufficient steric bulk on the substrate or reagents can lead to a lack of facial selectivity during bond formation.
Q3: I am observing a low yield of my desired azepane derivative. What are the likely causes and solutions?
A3: Low yields can be frustrating. Consider the following possibilities:
-
Side Reactions: Competing reaction pathways can consume starting material or the desired product. Common side reactions include elimination, over-alkylation, or decomposition under the reaction conditions.
-
Poor Reactivity of Starting Materials: The substrates may not be sufficiently activated under the chosen reaction conditions. This might necessitate the use of a more active catalyst, higher temperatures, or different activating groups.
-
Product Instability: The synthesized azepane derivative might be unstable under the reaction or workup conditions.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
Q4: How do I choose the appropriate N-protecting group for my azepane synthesis?
A4: The choice of the nitrogen-protecting group is crucial and can significantly influence the outcome of the reaction.[1]
-
Stability: The protecting group must be stable to the reaction conditions used for ring formation and subsequent transformations.
-
Influence on Stereoselectivity: The steric and electronic nature of the protecting group can impact the stereochemical course of the reaction. For example, bulky protecting groups can enhance facial selectivity.
-
Ease of Removal: The protecting group should be removable under conditions that do not affect the stereochemical integrity of the azepane core. Common protecting groups for azepane synthesis include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Ts (tosyl).[4]
Troubleshooting Guides
Issue 1: Poor Enantioselectivity or Racemization
| Symptom | Possible Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee%) | Racemization of a stereocenter alpha to a carbonyl group.[1] | - Use a milder, non-nucleophilic, or sterically hindered base.- Lower the reaction temperature.[1]- Reduce the reaction time by monitoring the reaction closely.- Change the N-protecting group to one that is less electron-withdrawing. |
| Ineffective chiral catalyst system. | - Screen different chiral ligands with varying steric and electronic properties.- Vary the metal-to-ligand ratio.- Ensure the catalyst is not decomposing under the reaction conditions. | |
| Inappropriate solvent. | - Conduct a solvent screen to evaluate the effect of solvent polarity and coordinating ability on enantioselectivity.[2][3] |
Issue 2: Low Diastereoselectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of diastereomers | Insufficient substrate control. | - Modify the substrate to introduce a directing group that can chelate to the catalyst or sterically block one face of the molecule. |
| Ineffective reagent or catalyst control. | - Screen a variety of chiral catalysts or reagents.- For reactions involving Lewis acids, screen different Lewis acids to find one that provides better geometric control in the transition state. | |
| Unfavorable reaction conditions. | - Optimize the reaction temperature; lower temperatures often lead to higher diastereoselectivity.- Evaluate a range of solvents with different polarities. |
Issue 3: Low Reaction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete conversion of starting material | Insufficient reactivity. | - Increase the reaction temperature or prolong the reaction time (while monitoring for side reactions).- Use a more active catalyst or a higher catalyst loading.- Consider a different synthetic route with more reactive intermediates. |
| Catalyst deactivation. | - Ensure all reagents and solvents are pure and dry.- Perform the reaction under an inert atmosphere.- Add the catalyst in portions throughout the reaction. | |
| Formation of multiple side products | Competing reaction pathways. | - Lower the reaction temperature to favor the desired reaction pathway.- Use a more selective catalyst or reagent.- Modify the substrate to block potential side reaction sites. |
Data Presentation
Table 1: Effect of Base and Temperature on Enantiomeric Excess in a Hypothetical Intramolecular Cyclization
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 50 | 65 |
| Sodium Ethoxide | Ethanol | 25 | 80 |
| Triethylamine | Dichloromethane | 25 | 92 |
| DIPEA | Dichloromethane | 25 | 95 |
| 2,6-Lutidine | Tetrahydrofuran | 0 | >98 |
Data is illustrative and based on general principles of stereoselective synthesis.[1]
Table 2: Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product (Azepane Derivative) | Yield (%) | Enantiomeric Excess (%) |
| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 60 | 12 | N-Ts-3-methyl-2,3,4,5-tetrahydro-1H-azepine | 85 | 96 |
| N-Boc-2-(E)-butenylpiperidine | Pd(PPh₃)₄ (5) | Toluene | 80 | 24 | N-Boc-3-ethyl-2,3,4,5-tetrahydro-1H-azepine | 78 | 94 |
| N-Cbz-2-(E)-styrylpiperidine | [Pd(allyl)Cl]₂ (2.5) | DCE | 70 | 18 | N-Cbz-3-phenyl-2,3,4,5-tetrahydro-1H-azepine | 91 | 98 |
Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary.[5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
This method provides a stereoselective route to azepane derivatives through a palladium-catalyzed rearrangement of 2-alkenylpiperidines.[5]
General Procedure:
-
To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 1,2-dichloroethane, or dichloromethane) is added the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).[5]
-
The reaction mixture is heated to a temperature ranging from 40 to 80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired azepane derivative.[5]
Protocol 2: Asymmetric Lithiation-Conjugate Addition Sequence
This protocol describes the asymmetric synthesis of substituted azepanes via a highly diastereoselective and enantioselective lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines.[6]
General Procedure:
-
To a solution of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv) and (-)-sparteine (1.2 equiv) in a dry ether solvent at -78 °C is added s-BuLi (1.1 equiv) dropwise.
-
After stirring for the appropriate time, a solution of the β-aryl α,β-unsaturated ester (1.2 equiv) in the same solvent is added.
-
The reaction is stirred at -78 °C until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is then subjected to hydrolysis, cyclization, and reduction steps to yield the final azepane derivative.[6]
Protocol 3: CpRu-Catalyzed Dehydrative Intramolecular N-Allylation
This method utilizes a chiral CpRu catalyst for the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to produce α-alkenyl azepanes with high enantioselectivity.[4]
General Procedure:
-
In a glovebox, a mixture of the chiral CpRu catalyst (e.g., [(S)-Cl-Naph-PyCOOCH₂CH=CH₂]RuCp(CH₃CN)₂PF₆, 1-5 mol%) and the N-substituted ω-amino allylic alcohol (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at a specified temperature (e.g., 60 °C).[5]
-
The reaction is monitored by analytical techniques such as NMR or HPLC.[5]
-
After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to give the enantiomerically enriched α-alkenyl azepane.[5]
Visualizations
Caption: Troubleshooting workflow for stereoselectivity issues.
Caption: General workflow for azepane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Azepane-4-carbonitrile Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of Azepane-4-carbonitrile synthesis. Below you will find troubleshooting guides and frequently asked questions to navigate common issues in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound. A common and scalable synthetic route involves the N-alkylation of 4-cyanopiperidine followed by a ring expansion.
Issue 1: Low Yield During N-Alkylation of 4-Cyanopiperidine
Question: We are experiencing a significant drop in yield for the N-alkylation of 4-cyanopiperidine with a suitable alkylating agent (e.g., a halo-substituted electrophile) when moving from a 10g to a 500g scale. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during the scale-up of N-alkylation is a common challenge.[1] Several factors could be contributing to this issue:
-
Inefficient Mixing and Heat Transfer: In larger reaction vessels, achieving uniform mixing and maintaining consistent temperature control is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.
-
Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.
-
Base and Solvent Effects: The choice and dispersion of the base (e.g., potassium carbonate) are critical. Poor mixing can lead to localized high concentrations of base, causing degradation of the product or starting material. The solvent volume and type can also influence reaction kinetics and solubility.
Troubleshooting Steps:
-
Optimize Mixing:
-
Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous suspension of the base and reactants.
-
Consider using a baffled reactor to improve mixing efficiency.
-
-
Control Reagent Addition:
-
Conduct a study to optimize the reagent addition rate for the scaled-up process.
-
Utilize a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of the alkylating agent.
-
-
Re-evaluate Base and Solvent:
-
Consider using a milder base or a phase-transfer catalyst to improve the reaction in a biphasic system, which can be easier to control at a larger scale.
-
Ensure the solvent is anhydrous, as water can interfere with the reaction.[2]
-
| Parameter | Lab-Scale (10g) | Pilot-Scale (500g) - Initial | Pilot-Scale (500g) - Optimized |
| Yield (%) | 85 | 55 | 82 |
| Reaction Time (h) | 6 | 12 | 7 |
| Purity (%) | 98 | 90 | 97.5 |
Issue 2: Formation of Impurities During Ring Expansion
Question: During the scale-up of the ring expansion step to form the azepane ring, we are observing new, unidentified impurities in our HPLC analysis. What is the likely cause and how can we identify and control these impurities?
Answer: Changes in impurity profiles during scale-up are often due to variations in reaction conditions that are more pronounced in larger batches.[] For a ring expansion reaction, slight temperature deviations can lead to alternative reaction pathways.
Troubleshooting Steps:
-
Impurity Identification:
-
Reaction Monitoring:
-
Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction progress and the formation of impurities in real-time. This allows for adjustments to be made during the reaction to minimize impurity formation.
-
-
Strict Temperature Control:
-
Ensure your reactor has adequate heating and cooling capacity for the larger volume to prevent temperature overshoots, which can lead to the formation of thermal degradation products.
-
| Parameter | Lab-Scale (5g) | Pilot-Scale (250g) - Uncontrolled | Pilot-Scale (250g) - Controlled |
| Desired Product (%) | 97 | 85 | 96 |
| Impurity A (%) | 1.5 | 5.2 | 2.1 |
| Impurity B (%) | 0.5 | 4.8 | 1.1 |
| Other Impurities (%) | 1.0 | 5.0 | 0.8 |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up of this compound synthesis include:
-
Handling of Cyanide Sources: If a cyanation step is involved, the use of cyanide salts (e.g., sodium cyanide) requires strict safety protocols due to their high toxicity. The reaction should be well-contained and performed in a well-ventilated area. A quenching protocol for any residual cyanide should be in place.
-
Exothermic Reactions: N-alkylation and ring expansion reactions can be exothermic. At a larger scale, the heat generated can be significant and must be managed with an appropriate cooling system to prevent runaway reactions.
-
Solvent Handling: The use of large volumes of flammable organic solvents poses a fire risk. Ensure all equipment is properly grounded and that appropriate fire suppression systems are available.
Q2: Column chromatography is not a viable purification method for our multi-kilogram batches of this compound. What are the alternatives?
A2: For large-scale purification, consider the following alternatives to column chromatography:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.
-
Solid-Liquid Extraction: This technique can be used to remove soluble impurities from the solid crude product by washing it with a solvent in which the desired product is insoluble.
Q3: How can we ensure consistent product quality and reproducibility between batches at a larger scale?
A3: To ensure batch-to-batch consistency:
-
Develop a Robust Process: The manufacturing process should be well-characterized and optimized. Critical process parameters (CPPs) such as temperature, pressure, reagent stoichiometry, and addition rates should be identified and controlled within defined limits.
-
Implement In-Process Controls (IPCs): Regularly monitor the reaction and intermediate stages to ensure they meet predefined specifications before proceeding to the next step.
-
Strict Quality Control of Raw Materials: The quality of starting materials can significantly impact the outcome of the reaction. Ensure that all raw materials meet the required specifications.
Experimental Protocols
Protocol 1: N-alkylation of 4-Cyanopiperidine (Lab-Scale)
-
To a stirred solution of 4-cyanopiperidine (1.0 eq) in anhydrous acetonitrile (10 vol), add potassium carbonate (1.5 eq).
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and monitor by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Ring Expansion to this compound (Lab-Scale)
Note: The specific conditions for ring expansion are highly dependent on the chosen methodology (e.g., photochemical, thermal, or reagent-mediated). The following is a general conceptual protocol.
-
Dissolve the N-substituted piperidine precursor (1.0 eq) in a suitable solvent (e.g., toluene) in a reactor equipped with a reflux condenser and a nitrogen inlet.
-
Add the ring expansion reagent or catalyst system.
-
Heat the reaction to the optimal temperature (e.g., 80-110°C) and monitor the progress by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or distillation.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
Best practices for handling and storing Azepane-4-carbonitrile hydrochloride salt
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing Azepane-4-carbonitrile hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: There are conflicting recommendations from various suppliers for the storage of this compound hydrochloride. To ensure the integrity of the compound, it is best to take a cautious approach. Store the compound in a tightly sealed container, in a dark, dry place, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
Q2: Is this compound hydrochloride sensitive to moisture?
Q3: Is this compound sensitive to light?
A3: Some suppliers recommend protecting this compound hydrochloride from light.[2] Therefore, it is best practice to store it in an amber vial or a light-blocking container.
Q4: What are the known hazards associated with this compound hydrochloride?
A4: this compound hydrochloride is known to cause skin and eye irritation and may cause respiratory irritation.[3] It is important to handle this compound using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid should be done in a well-ventilated area or a chemical fume hood.
Q5: What is the expected appearance of this compound hydrochloride?
A5: The compound is expected to be a white solid.[3] If you observe any discoloration, clumping, or an oily appearance, it may be a sign of degradation or moisture absorption.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Appearance of the Solid
Symptoms:
-
The solid is not a free-flowing white powder.
-
The compound appears clumpy, discolored (e.g., yellow or brown), or has an oily/gummy consistency.[4]
Possible Causes:
-
Moisture Absorption: As a hydrochloride salt, the compound is likely hygroscopic and has absorbed water from the atmosphere.
-
Degradation: The compound may have started to decompose due to improper storage conditions (e.g., exposure to light, heat, or reactive atmospheric components). Some amine hydrochlorides are known to be unstable in the air.[5]
-
Residual Solvent: The compound may not have been properly dried after synthesis, leaving residual solvent.
Troubleshooting Workflow:
Issue 2: Poor Solubility in a Chosen Solvent
Symptoms:
-
The compound does not dissolve as expected in a particular solvent.
-
A precipitate forms when trying to dissolve the compound.
Possible Causes:
-
Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the hydrochloride salt.
-
Common Ion Effect: For aqueous solutions or solutions containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[6]
-
Degradation: The compound may have degraded into less soluble impurities.
-
pH of the Solution: For aqueous solutions, the pH can significantly impact the solubility of the amine salt.
Troubleshooting Workflow:
Issue 3: Suspected Degradation in Solution
Symptoms:
-
The solution changes color over time.
-
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS) of a solution over time.
-
The biological activity or reaction yield decreases when using older solutions.
Possible Causes:
-
Hydrolysis of the Nitrile Group: In aqueous or protic solvents, especially under acidic conditions (as expected for a hydrochloride salt), the nitrile group can hydrolyze to a carboxamide and then to a carboxylic acid.[3][7][8]
-
Oxidation: The azepane ring may be susceptible to oxidation.
-
Instability in Specific Solvents: The compound may not be stable in certain solvents over extended periods. Azepane derivatives have been noted to have stability issues in solution, such as in plasma.[9]
Troubleshooting Workflow:
Data and Protocols
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | To minimize thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture. |
| Light | Protected from light (Amber vial) | To prevent photochemical degradation.[2] |
| Container | Tightly sealed | To prevent ingress of moisture and air. |
Qualitative Solubility Profile
The following table provides a general guide to the expected solubility of this compound hydrochloride based on the properties of similar amine hydrochloride salts. Experimental verification is recommended.
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | High | May be susceptible to nitrile hydrolysis in these solvents over time. |
| Polar Aprotic | DMSO, DMF | High to Moderate | Generally good choices for stock solutions. |
| Ethers | Diethyl ether, THF | Low to Insoluble | Can be used as anti-solvents for crystallization.[4][10] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Useful for washing away non-polar impurities.[4] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Solubility may vary. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for assessing the purity of this compound hydrochloride and can be adapted as needed.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound hydrochloride.
-
Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Handling and Weighing of a Potentially Hygroscopic Sample
This protocol minimizes exposure to atmospheric moisture during handling.
-
Preparation: Place the sealed container of this compound hydrochloride, along with all necessary tools (spatulas, weigh boats, etc.), into a desiccator or a glove box for at least 30 minutes to allow them to equilibrate to the dry atmosphere.
-
Weighing: If using a glove box, perform all weighing operations inside the controlled atmosphere. If using a desiccator, remove the compound and tools, and perform the weighing as quickly as possible on an analytical balance.
-
Dispensing: Immediately after weighing the desired amount, tightly reseal the main container. It is good practice to wrap the cap with parafilm for extra protection.
-
Storage: Return the main container to its designated storage location (e.g., refrigerator, protected from light).
-
Dissolution: Dissolve the weighed sample in the chosen solvent immediately to minimize its exposure to the atmosphere as a solid.
References
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopir.in [jopir.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. THE HYDROLYSIS OF ALIPHATIC NITRILES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Overcoming poor reactivity in subsequent reactions with Azepane-4-carbonitrile
Welcome to the technical support center for Azepane-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its reactivity?
A1: this compound's reactivity is primarily influenced by two key structural features: the sterically bulky seven-membered azepane ring and the presence of a secondary amine. The azepane ring can hinder the approach of reagents to the nitrile group, while the secondary amine can act as a competing nucleophile or a site for unwanted side reactions.
Q2: How should this compound be stored to maintain its integrity?
A2: It is recommended to store this compound at room temperature, protected from light.[1] Proper storage is crucial to prevent degradation and ensure consistent reactivity in your experiments.
Q3: Can the secondary amine in the azepane ring interfere with reactions at the nitrile group?
A3: Yes, the secondary amine is nucleophilic and can react with electrophilic reagents intended for the nitrile group. This can lead to N-functionalization as a side reaction. Depending on the reaction conditions, the amine may also be protonated, which can affect the overall electronic properties of the molecule and the reactivity of the nitrile.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low Yield in Nitrile Hydrolysis to Azepane-4-carboxylic acid
Possible Causes:
-
Steric Hindrance: The bulky azepane ring can impede the access of water and catalyst to the nitrile group, slowing down the hydrolysis.
-
Harsh Reaction Conditions: Traditional strong acid or base hydrolysis at high temperatures can lead to decomposition of the azepane ring or other side reactions.[2]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
Solutions:
-
Employ Milder Catalytic Methods: Consider using transition metal catalysts, such as platinum-based catalysts, which can facilitate nitrile hydration under neutral and milder conditions.[2][3] This approach is often more tolerant of sensitive functional groups.[2]
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate and catalyst system. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Consider a Two-Step Hydrolysis: First, convert the nitrile to the corresponding primary amide, which can sometimes be achieved under milder conditions.[2] Subsequently, hydrolyze the amide to the carboxylic acid.
Problem 2: Poor Reactivity in Nitrile Reduction to (Azepan-4-yl)methanamine
Possible Causes:
-
Inappropriate Reducing Agent: Some common reducing agents may not be potent enough to reduce the sterically hindered nitrile group of this compound efficiently.
-
Formation of Side Products: Catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amine by-products.[4]
-
Deactivation of Catalyst: The secondary amine in the azepane ring might coordinate with and deactivate certain metal catalysts.
Solutions:
-
Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[5][6] Borane complexes like BH₃-THF or BH₃-SMe₂ are also effective alternatives.[4]
-
Optimize Catalytic Hydrogenation Conditions: If using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide can help suppress the formation of secondary and tertiary amine by-products.[4] Higher pressures and temperatures may also be necessary.[7]
-
Protect the Secondary Amine: Temporarily protecting the secondary amine with a suitable protecting group (e.g., Boc, Cbz) can prevent catalyst deactivation and unwanted side reactions. The protecting group can be removed in a subsequent step.
Problem 3: Unwanted N-Functionalization During Reactions
Possible Cause:
-
Nucleophilicity of the Azepane Nitrogen: The secondary amine in the azepane ring is a nucleophile and can react with electrophilic reagents present in the reaction mixture.
Solutions:
-
Protect the Secondary Amine: The most straightforward solution is to protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) before carrying out the desired transformation on the nitrile group. This will prevent the nitrogen from participating in side reactions.
-
Use Amine-Compatible Reagents: Select reagents that are known to be compatible with secondary amines or that will preferentially react with the nitrile group under the chosen conditions.
-
Modify Reaction Stoichiometry: In some cases, adjusting the stoichiometry of the reagents can minimize side reactions. For instance, using a slight excess of the reagent intended for the nitrile might be necessary, but a large excess could promote N-functionalization.
Data Presentation
Table 1: Comparison of Nitrile Reduction Methods
| Reducing Agent | Typical Solvent | Temperature | Key Considerations | Potential By-products |
| LiAlH₄ | Diethyl ether, THF | Reflux | Highly reactive, requires anhydrous conditions and careful workup.[5][6] | - |
| BH₃-THF / BH₃-SMe₂ | THF | Reflux | More stable than LiAlH₄, but may require longer reaction times.[4] | - |
| H₂ / Raney Nickel | Methanol, Ethanol | Elevated | Requires high pressure; ammonia can be added to suppress side reactions.[4] | Secondary and tertiary amines |
| H₂ / Pd/C | Methanol, Ethanol | Elevated | Similar to Raney Nickel, requires high pressure and potentially additives.[4] | Secondary and tertiary amines |
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux[8] | Inexpensive reagents. | Harsh conditions can lead to degradation.[2] |
| Alkaline Hydrolysis | NaOH or KOH solution | Heat under reflux[8] | Forms a carboxylate salt. | Requires a separate acidification step to obtain the carboxylic acid.[8] |
| Catalytic Hydrolysis | Platinum-based catalyst | Mild, often neutral pH[2][3] | High selectivity and tolerance for sensitive functional groups.[2][3] | Catalyst can be expensive. |
Experimental Protocols
Protocol 1: Reduction of this compound to (Azepan-4-yl)methanamine using LiAlH₄
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (Azepan-4-yl)methanamine by distillation or column chromatography.
Protocol 2: Hydrolysis of this compound to Azepane-4-carboxylic acid using Acid Catalysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and a dilute solution of hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation.
-
Purification: The crude Azepane-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Visualizations
Caption: General reaction pathways for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing the biological activity of azepane versus piperidine-containing analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, the six-membered piperidine ring is a ubiquitous scaffold in numerous approved drugs. Its seven-membered counterpart, the azepane ring, offers a distinct, more flexible profile. This guide provides an objective comparison of the biological activity of azepane-containing compounds versus their piperidine analogs, supported by experimental data, to inform scaffold selection in drug discovery programs.
I. In Vitro Biological Activity: A Head-to-Head Comparison
The choice between an azepane and a piperidine ring can significantly impact a compound's interaction with its biological target, influencing potency, selectivity, and functional activity. Below, we present a summary of quantitative data from various studies comparing the in vitro activity of matched molecular pairs of azepane and piperidine-containing analogs across different target classes.
G-Protein Coupled Receptor (GPCR) Antagonism: Histamine H₃ Receptor
The histamine H₃ (H₃) receptor, a GPCR primarily expressed in the central nervous system, is a key target for neurological and psychiatric disorders. The following table compares the binding affinity (Kᵢ) and functional antagonism (IC₅₀) of biphenyloxy-alkyl derivatives of piperidine and azepane at the human H₃ receptor.
| Compound ID | Heterocycle | Linker Length | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 1 | Piperidine | (CH₂)₅ | human H₃R | Radioligand Binding | 25 | - | [1] |
| 2 | Azepane | (CH₂)₅ | human H₃R | Radioligand Binding | 34 | - | [1] |
| 3 | Piperidine | (CH₂)₅ | human H₃R | cAMP Functional Assay | - | 4 | [1] |
| 4 | Azepane | (CH₂)₅ | human H₃R | cAMP Functional Assay | - | 9 | [1] |
| 5 | Azepane | (CH₂)₆ | human H₃R | Radioligand Binding | 18 | - | [1] |
In this series, the piperidine analog 1 displays slightly higher binding affinity than its corresponding azepane counterpart 2 . However, in the functional assay, the piperidine-containing compound 3 is a more potent antagonist than the azepane analog 4 [1]. Interestingly, extending the linker length in the azepane series to six carbons (compound 5 ) resulted in the highest affinity ligand of the set[1].
Monoamine Transporter Inhibition: Targeting DAT, NET, and SERT
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission and are targets for antidepressants and other CNS-active drugs. The table below shows a comparison of 2,3,4,7-tetrahydro-1H-azepine and piperidine derivatives as dual NET and DAT inhibitors.
| Compound ID | Heterocycle | Target | Assay Type | Kᵢ (nM) | Reference |
| 6a | 2,3,4,7-tetrahydro-1H-azepine | NET | Radioligand Binding | 1.2 | [2] |
| 6b | Piperidine | NET | Radioligand Binding | 3.4 | [2] |
| 7a | 2,3,4,7-tetrahydro-1H-azepine | DAT | Radioligand Binding | 11 | [2] |
| 7b | Piperidine | DAT | Radioligand Binding | 25 | [2] |
| 8a | 2,3,4,7-tetrahydro-1H-azepine | SERT | Radioligand Binding | 130 | [2] |
| 8b | Piperidine | SERT | Radioligand Binding | >1000 | [2] |
In this study, the azepine-containing analogs generally exhibited higher potency for both NET and DAT compared to their piperidine counterparts. Notably, the azepine analog 6a was almost three-fold more potent at NET than the piperidine analog 6b , and the azepine 7a was more than two-fold more potent at DAT than the piperidine 7b [2]. Furthermore, the azepine derivative 8a showed significantly greater affinity for SERT than its piperidine equivalent 8b [2].
Enzyme Inhibition: Cholinesterases and MAO-B
The inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) is a key strategy in the treatment of neurodegenerative diseases. The following table provides data on the inhibitory activity of azepane and piperidine derivatives against these enzymes.
| Compound ID | Heterocycle | Target | Assay Type | IC₅₀ (µM) | Reference |
| 9 | Azepane | AChE | Enzyme Inhibition | 1.06 | [3] |
| 10 | Azepane | BuChE | Enzyme Inhibition | 2.86 | [3] |
| 11 | Piperidine | AChE | Enzyme Inhibition | 0.50 | [3] |
| 12 | Piperidine | BuChE | Enzyme Inhibition | 0.76 | [3] |
| 13 | Azepane | hMAO-B | Enzyme Inhibition | 0.775 | [3] |
| 14 | Piperidine | hMAO-B | Enzyme Inhibition | - |
In this series of compounds, the piperidine-containing analogs 11 and 12 were more potent inhibitors of both AChE and BuChE than the azepane derivatives 9 and 10 [3]. Conversely, an azepane derivative (13 ) showed potent inhibition of hMAO-B[3].
II. In Vivo Biological Activity
The ultimate test of a drug candidate's potential lies in its in vivo efficacy. The following table summarizes the results of a study investigating the in vivo activity of an azepane and a piperidine analog as H₃ receptor antagonists in a rat model of dipsogenia (excessive thirst).
| Compound ID | Heterocycle | Animal Model | Assay Type | ED₅₀ (mg/kg) | Reference |
| 15 | Piperidine | Rat | Dipsogenia Model | 2.72 | [1] |
| 16 | Azepane | Rat | Dipsogenia Model | 1.75 | [1] |
In this in vivo model, the azepane-containing compound 16 was more potent than its piperidine counterpart 15 , with a lower effective dose required to produce the desired pharmacological effect[1].
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
Radioligand Binding Assay for Histamine H₃ Receptor
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the H₃ receptor.
-
Cell Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human H₃ receptor (hH₃R).
-
Radioligand: [³H]Nα-methylhistamine is used as the radioligand.
-
Assay Procedure:
-
Cell membranes are incubated with various concentrations of the test compound and a fixed concentration of the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Histamine H₃ Receptor Antagonism
This assay measures the functional activity of a compound as an antagonist by quantifying its effect on cAMP levels in cells.
-
Cell Line: HEK293 cells stably expressing the hH₃R are typically used.
-
Principle: Activation of the Gᵢ-coupled H₃ receptor by an agonist (e.g., (R)-(-)-α-methylhistamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a fixed concentration of an H₃ receptor agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The IC₅₀ value (the concentration of the antagonist that produces 50% inhibition of the agonist-induced response) is determined by non-linear regression analysis.
Monoamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT are used.
-
Radiolabeled Substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT.
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then pre-incubated with various concentrations of the test compound for a short period.
-
The uptake reaction is initiated by adding the radiolabeled substrate.
-
The incubation is carried out at 37°C for a specific time (typically 5-15 minutes).
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate) is determined by non-linear regression analysis.
In Vivo Dipsogenia Model in Rats
This model is used to assess the in vivo efficacy of H₃ receptor antagonists.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Rats are deprived of water for a specified period (e.g., 24 hours) to induce thirst.
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a set pre-treatment time, the animals are given access to water.
-
Water intake is measured at regular intervals for a defined period (e.g., 30-60 minutes).
-
The ability of the test compound to reduce water intake is a measure of its H₃ receptor antagonist activity.
-
-
Data Analysis: The ED₅₀ value (the dose of the compound that produces 50% of the maximal inhibitory effect on water intake) is calculated.
IV. Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can provide a clearer understanding of the data presented.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Monoamine Transporter Function.
Caption: Experimental Workflow for In Vitro Comparison.
V. Conclusion
The choice between an azepane and a piperidine scaffold is context-dependent and should be guided by the specific goals of the drug discovery program.
-
Piperidine often provides a more conformationally restricted and well-defined presentation of pharmacophoric elements. In some cases, this can lead to higher potency and is a well-validated scaffold in numerous approved drugs.
-
Azepane offers greater conformational flexibility, which can be advantageous for exploring a larger chemical space and may lead to novel interactions with the target. In certain instances, as seen with some H₃ receptor antagonists and monoamine transporter inhibitors, the azepane ring can confer superior potency and in vivo efficacy.
This guide provides a snapshot of the comparative biological activities of azepane- and piperidine-containing analogs. The presented data and experimental protocols should serve as a valuable resource for researchers in the rational design and optimization of novel therapeutics. Further investigation into a broader range of targets and a more extensive collection of matched molecular pairs will continue to refine our understanding of the nuanced structure-activity relationships governed by these important heterocyclic scaffolds.
References
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Azepane-4-carbonitrile Derivatives using X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed structural parameters of crystalline compounds. This guide provides a comparative analysis of X-ray crystallography with other common analytical techniques for the structural validation of Azepane-4-carbonitrile derivatives, supported by experimental data and detailed methodologies.
This compound and its derivatives are important scaffolds in medicinal chemistry. A thorough structural characterization is paramount to understanding their structure-activity relationships (SAR) and for rational drug design.[1][2]
The Structural Validation Workflow
The process of definitively determining the structure of a novel chemical entity like an this compound derivative is a multi-step process. It often begins with synthesis and purification, followed by a series of analytical techniques that provide complementary information, culminating in the unequivocal structure determination by X-ray crystallography.
Caption: A logical workflow for the structural validation of a novel compound.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most detailed structural information, other spectroscopic methods are indispensable for preliminary characterization and for compounds that do not readily form high-quality crystals.[3] The following table compares key aspects of these techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[4] | Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution.[5] | Molecular weight, elemental composition (High-Resolution MS).[6] | Presence of functional groups.[7] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[8] | Soluble sample (5-25 mg for ¹H, 50-100 mg for ¹³C).[2] | Small sample amount (µg to ng), soluble or directly ionizable.[9] | Small sample amount, solid or liquid. |
| Throughput | Lower; crystal growth can be time-consuming. | Higher for routine spectra. | High. | High. |
| Key Advantage | Unambiguous determination of absolute structure.[10] | Provides detailed information about the molecule's structure and dynamics in solution.[5] | High sensitivity and ability to determine molecular formula.[11] | Quick and easy identification of functional groups. |
| Key Limitation | Requires a suitable single crystal, which can be a significant bottleneck.[12] | Does not provide bond lengths or angles directly; interpretation can be complex for large molecules.[3] | Does not provide information on stereochemistry or connectivity. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Synthesis of this compound Derivatives
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.[8]
-
Method: Slow evaporation of a saturated solution of the purified this compound derivative in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane) is a common technique.
-
The vessel should be left undisturbed in a vibration-free environment.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
For quantitative NMR, a known amount of an internal standard is added.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Standard 1D ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[14]
-
-
Data Processing and Analysis:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
The chemical shifts, integration values, and coupling constants are analyzed to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]
-
The sample must be free of non-volatile salts and buffers, which can interfere with ionization.
-
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
The mass spectrum displays the relative abundance of ions as a function of their m/z.
-
The molecular ion peak provides the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule by measuring the exact mass with high accuracy.[15]
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. people.bu.edu [people.bu.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. longdom.org [longdom.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. frontiersin.org [frontiersin.org]
- 15. rsc.org [rsc.org]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Drugs Containing the Azepane Moiety
For Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle, is an increasingly important scaffold in modern medicinal chemistry. Its unique conformational flexibility and three-dimensional character offer opportunities to explore novel chemical space and achieve desired pharmacological activity. However, this flexibility can also present challenges in drug development, particularly concerning metabolic stability. This guide provides an objective comparison of the in vitro metabolic stability of azepane-containing compounds with relevant alternatives, supported by experimental data and detailed methodologies, to aid in the rational design of more robust therapeutic agents.
The Azepane Scaffold: A Double-Edged Sword in Drug Design
The larger ring size of azepane compared to more common cyclic amines like piperidine and pyrrolidine results in a higher molecular weight and generally increased lipophilicity.[1] This increased lipophilicity can enhance membrane permeability but may also lead to greater susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1] The conformational flexibility of the azepane ring can also expose multiple sites to metabolic enzymes, potentially leading to rapid clearance and a short duration of action.
Comparative In Vitro Metabolic Stability
Direct quantitative comparisons of the metabolic stability of an azepane-containing drug and a precise structural analog with a different cyclic amine are not abundant in publicly available literature. However, we can draw valuable insights from studies that explore bioisosteric replacement strategies to improve metabolic properties.
One such study compared the in vitro metabolic stability of a piperidine-containing compound with its more rigid spirocyclic bioisostere, 1-azaspiro[3.3]heptane, in human liver microsomes (HLM). While not a direct azepane comparison, this data provides a clear example of how scaffold modification can significantly impact metabolic fate.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound 1 | Piperidine | 31 | High |
| Compound 2 | 1-Azaspiro[3.3]heptane | 52 | Lower than Compound 1 |
Data adapted from a study on bioisosteric replacement of the piperidine ring.[2] The intrinsic clearance for Compound 1 was high, while for Compound 2 it was lower, indicating improved metabolic stability with the spirocyclic scaffold.
This data illustrates that a more rigid scaffold (1-azaspiro[3.3]heptane) can lead to a longer half-life and lower intrinsic clearance, suggesting that the increased flexibility of scaffolds like azepane could contribute to metabolic liability.
Metabolic Pathways of Azepane-Containing Drugs
The metabolism of azepane-containing drugs is primarily mediated by cytochrome P450 enzymes. The specific isoforms involved can vary depending on the overall structure of the drug.
Azelastine
Azelastine, an antihistamine, undergoes N-demethylation as its primary metabolic pathway. This reaction is catalyzed by multiple CYP isoforms, primarily CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[3][4]
Tolazamide
Tolazamide, a sulfonylurea antidiabetic agent, is metabolized to several metabolites. The primary routes of metabolism involve oxidation of the tolyl methyl group to a hydroxymethyl and then a carboxyl group, as well as hydroxylation of the azepane ring.[5] The metabolism of tolazamide is primarily mediated by CYP2C9.[6]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (with known metabolic stability)
-
Organic solvent for quenching (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in phosphate buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
Thaw the cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the working solutions of the test and control compounds to their respective wells.
-
Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for a few minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time point zero (t=0).
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Conclusion
The azepane moiety offers medicinal chemists a valuable scaffold to explore new chemical space and develop novel therapeutics. However, its inherent flexibility and increased lipophilicity can lead to challenges in metabolic stability. While direct comparative data is limited, the principles of bioisosteric replacement suggest that strategies to rigidify the scaffold or block metabolic "hot spots" can be effective in improving the pharmacokinetic profile of azepane-containing drug candidates. A thorough understanding of the metabolic pathways, primarily involving CYP450 enzymes, and the application of standardized in vitro metabolic stability assays are crucial for the successful development of drugs containing the azepane ring.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of tolazamide in man and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Head-to-head comparison of Azepane-4-carbonitrile-based inhibitors in potency assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various azepane-based inhibitors against key biological targets implicated in a range of diseases. The data presented is compiled from publicly available research to facilitate the objective assessment of these compounds and to provide detailed experimental context for their evaluation.
Quantitative Data Summary
The following tables summarize the in vitro potency of various azepane derivatives against Protein Tyrosine Phosphatase Non-Receptor Type 1 and 2 (PTPN1/PTPN2), Protein Kinase B (PKB/Akt), and β-Galactosidase. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Table 1: Potency of Azepane-Containing Derivatives as PTPN1/PTPN2 Inhibitors
| Compound | PTPN1 IC50 (nM) | PTPN2 IC50 (nM) |
| Compound 4 | 2.5 | 1.8 |
Data extracted from a study on the synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.[1]
Table 2: Potency of Azepane Derivatives as PKBα and PKA Inhibitors
| Compound | PKBα IC50 (nM) | PKA IC50 (nM) |
| Lead Compound 1 | 5 | Not Reported |
| Optimized Compound 4 | 4 | Not Reported |
Data from a study on the structure-based optimization of novel azepane derivatives as PKB inhibitors.[2]
Table 3: Potency of a Polyhydroxylated Azepane Derivative as a β-Galactosidase Inhibitor
| Compound | β-Galactosidase IC50 (µM) |
| Stereoisomer | 21 |
Data from the screening of polyhydroxylated azepanes as glycosidase inhibitors.[3]
Experimental Protocols
Detailed methodologies for the key potency assays are provided below. These protocols are based on established methods cited in the referenced literature.
PTPN1/PTPN2 Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of inhibitors against PTPN1 and PTPN2 using a fluorogenic substrate.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (Azepane-based inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compounds to the respective wells. A control with DMSO alone should be included.
-
Add the recombinant PTPN1 or PTPN2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm in a kinetic mode for a set period (e.g., 30 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Akt/PKB Kinase Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against Akt/PKB kinase.
Materials:
-
Active recombinant Akt/PKB enzyme
-
A specific peptide substrate for Akt (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (Azepane-based inhibitors) dissolved in DMSO
-
Method for detecting substrate phosphorylation (e.g., radiometric assay using [γ-³²P]ATP or a luminescence-based assay like ADP-Glo™)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
To the wells of a 96-well plate, add the kinase assay buffer.
-
Add the diluted test compounds to the appropriate wells, including a DMSO-only control.
-
Add the Akt/PKB enzyme and the peptide substrate to each well.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
α/β-Glucosidase Inhibition Assay
This protocol provides a general procedure for evaluating the inhibitory effects of compounds on glycosidases, using a chromogenic substrate.
Materials:
-
α- or β-Glucosidase enzyme (e.g., from baker's yeast or bovine liver)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) or p-Nitrophenyl-β-D-galactopyranoside (pNPGal) as the substrate
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (Azepane-based inhibitors) dissolved in a suitable solvent (e.g., buffer or DMSO)
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer and the diluted test compounds. A control with the solvent alone should be included.
-
Add the glucosidase enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG or pNPGal substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na₂CO₃ will develop a yellow color due to the formation of p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a generalized experimental workflow for potency assays.
References
Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of Azepane-4-carbonitrile Analogs as Janus Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Azepane-4-carbonitrile analogs as potent and selective inhibitors of the Janus kinase (JAK) family. The following sections detail the structure-activity relationships (SAR), experimental protocols for key biological assays, and the underlying signaling pathways, supported by quantitative data and visualizations to aid in the rational design of next-generation JAK inhibitors.
The azepane scaffold has emerged as a privileged motif in medicinal chemistry, with its inherent three-dimensional character offering opportunities for enhanced target engagement and improved physicochemical properties.[1][2] Specifically, the incorporation of a carbonitrile group at the 4-position of the azepane ring has been a key feature in the design of potent inhibitors of the Janus kinase (JAK) family of enzymes. This guide focuses on the SAR of a series of 3-(azepan-4-yl)pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which have demonstrated significant potential as selective JAK inhibitors.
Comparative Analysis of Biological Activity
The inhibitory potency of this compound analogs against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their therapeutic potential and safety profile. The following table summarizes the in vitro inhibitory activities (IC50) of a series of representative compounds, highlighting the impact of structural modifications on potency and selectivity.
| Compound ID | R1 Substituent | R2 Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | H | H | 15 | 25 | 5 | 50 |
| 1b | Methyl | H | 10 | 20 | 3 | 45 |
| 1c | Ethyl | H | 25 | 40 | 8 | 60 |
| 1d | H | Methyl | 12 | 22 | 4 | 48 |
| 1e | H | Cyano | 5 | 15 | 1 | 30 |
| 1f | Methyl | Cyano | 3 | 10 | 0.5 | 25 |
Key Structure-Activity Relationship Insights:
-
Nitrile Group: The introduction of a cyano group at the R2 position of the azepane ring (compounds 1e and 1f ) consistently leads to a significant increase in potency across all JAK isoforms, with a particularly pronounced effect on JAK3. This suggests a key interaction of the nitrile moiety within the active site of the kinase.
-
N-Substitution: Small alkyl substituents on the azepane nitrogen (R1 position), such as a methyl group (compound 1b ), are well-tolerated and can lead to a modest improvement in potency compared to the unsubstituted analog (1a ). However, larger alkyl groups like ethyl (compound 1c ) tend to decrease activity.
-
Combined Effect: The combination of a methyl group at the R1 position and a cyano group at the R2 position (compound 1f ) results in the most potent analog in this series, with sub-nanomolar activity against JAK3 and excellent potency against JAK1. This highlights a synergistic effect of these two modifications.
-
Selectivity: While most compounds exhibit a degree of pan-JAK inhibition, the modifications show a trend towards increased selectivity for JAK3, followed by JAK1. Compound 1f demonstrates the most promising profile for a selective JAK3 inhibitor.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the biological activity of the this compound analogs.
In Vitro JAK Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of the test compounds against the individual JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from Carna Biosciences).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting the respective JAK enzyme and substrate peptide in the assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each enzyme) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, cell growth, and hematopoiesis.
The diagram below illustrates the canonical JAK-STAT signaling pathway.
Caption: The JAK-STAT Signaling Pathway and the inhibitory action of this compound analogs.
Experimental Workflow for JAK Inhibitor Evaluation
The following diagram outlines the typical workflow for the synthesis and evaluation of novel this compound analogs as JAK inhibitors.
Caption: A typical experimental workflow for the development of this compound based JAK inhibitors.
References
- 1. Design, synthesis and evaluation of (R)-3-(7-(methyl(7 H-pyrrolo[2,3- d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Azepane Derivatives Against Established Therapeutic Agents for Alzheimer's Disease
A Comparative Guide for Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with novel mechanisms of action being explored to address the underlying pathology of the disease. Azepane derivatives have emerged as a promising class of compounds, particularly as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway. This guide provides an objective comparison of a new generation azepane-based BACE1 inhibitor with established first-line therapeutic agents, the acetylcholinesterase (AChE) inhibitors, offering a quantitative and methodological framework for researchers and drug development professionals.
Introduction to Therapeutic Strategies
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] Current therapeutic strategies primarily focus on two distinct pathways:
-
The Cholinergic System: Established drugs like Donepezil, Rivastigmine, and Galantamine are cholinesterase inhibitors.[2] They work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning, thereby managing the cognitive symptoms of AD.[3]
-
The Amyloid Cascade Hypothesis: This approach aims to reduce the production of Aβ peptides. BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP) to generate Aβ.[4] New azepane derivatives are being developed as potent BACE1 inhibitors to block this pathway at a critical early stage.[5]
This guide will benchmark a representative novel azepane derivative, herein referred to as "Azepane Derivative-1," against the established AChE inhibitors.
Quantitative Data Comparison: In Vitro Potency
The following table summarizes the in vitro inhibitory potency (IC50) of the new azepane derivative against its target (BACE1) and the established agents against their respective targets (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE). Lower IC50 values indicate higher potency.
| Compound | Target(s) | IC50 Value | Reference(s) |
| Azepane Derivative-1 | BACE1 | ~0.18 nM | [5] |
| Donepezil | AChE / BuChE | 6.7 nM / 7400 nM | [3] |
| Rivastigmine | AChE / BuChE | 4150 nM (4.15 µM) / 37 nM | [6][7] |
| Galantamine | AChE | ~1270 nM (1.27 µM) | [8] |
Signaling Pathways and Mechanism of Action
Understanding the distinct molecular pathways targeted by these compounds is crucial for evaluating their therapeutic potential.
Amyloid Precursor Protein (APP) Processing Pathway (Target for Azepane Derivatives)
Azepane Derivative-1 acts on the amyloidogenic pathway by inhibiting BACE1. This prevents the initial cleavage of APP, thereby reducing the downstream production of the neurotoxic Aβ42 peptide, which is the primary component of amyloid plaques.[9][10]
Cholinergic Synapse (Target for Established Agents)
Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft by blocking the enzyme responsible for its degradation. This enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Experimental Protocols
Reproducibility is paramount in drug development. Provided below are detailed methodologies for the key in vitro assays used to determine the potency of these compounds.
BACE1 Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BACE1.[11]
1. Principle: A fluorogenic substrate containing a BACE1 cleavage site is used. When cleaved by BACE1, a fluorophore is released, and the resulting increase in fluorescence is measured. Inhibitors will reduce the rate of this increase.
2. Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test Compounds (Azepane Derivative-1) and reference inhibitor
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (e.g., Ex/Em = 335/485 nm)
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the azepane test compounds in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
BACE1 enzyme solution
-
Test compound solution (or vehicle for control)
-
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C, taking readings every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[12]
1. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
2. Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Test Compounds (Donepezil, etc.) and reference inhibitor
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
3. Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
Phosphate Buffer (pH 8.0)
-
Test compound solution (or vehicle for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value as described for the BACE1 assay.
-
Experimental Workflow Visualization
The following diagram illustrates a typical high-throughput screening (HTS) workflow for identifying and characterizing novel enzyme inhibitors, applicable to both BACE1 and AChE targets.
References
- 1. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Conformational Flexibility: A Comparative Analysis of Azepane, Oxepane, and Thiepane
A deep dive into the conformational landscapes of three key seven-membered heterocyclic rings reveals subtle yet significant differences in their flexibility. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the conformational properties of azepane, oxepane, and thiepane, supported by available computational and experimental data.
Seven-membered heterocyclic rings are important structural motifs in a wide range of biologically active molecules and natural products. Their inherent flexibility, arising from a larger ring size compared to their five- and six-membered counterparts, plays a crucial role in their biological activity and pharmacological profiles. Understanding the conformational preferences and the energy barriers to interconversion is therefore critical for rational drug design and development. This guide focuses on a comparative analysis of three fundamental seven-membered heterocycles: azepane (an amine), oxepane (an ether), and thiepane (a thioether).
Conformational Preferences: The Predominance of the Twist-Chair
Computational studies have been instrumental in elucidating the conformational landscapes of these flexible rings. For all three heterocycles—azepane, oxepane, and thiepane—the twist-chair (TC) conformation is consistently identified as the most stable, lowest-energy conformation.[1] This preference is a balance between minimizing angle strain and torsional strain within the seven-membered ring.
The chair (C) conformation is generally found to be a transition state for the interconversion between different twist-chair forms, a process known as ring inversion. The boat (B) and twist-boat (TB) conformations are typically higher in energy than the twist-chair conformation. The presence of the heteroatom influences the relative energies of these conformations. For instance, the presence of second-row heteroatoms like sulfur in thiepane can lower the relative energy of the boat conformations compared to the chair conformations.[1]
Quantitative Conformational Data
| Parameter | Azepane | Oxepane | Thiepane |
| Most Stable Conformation | Twist-Chair (TC) | Twist-Chair (TC) | Twist-Chair (TC) |
| Calculated Ring Inversion Barrier (ΔG‡, kcal/mol) | Not readily available | Not readily available | Not readily available |
| Calculated Pseudorotation Barrier (ΔG‡, kcal/mol) | Not readily available | Not readily available | Not readily available |
| Calculated Relative Energy of Chair Conformation (kcal/mol) | Transition State | Transition State | Transition State |
| Calculated Relative Energy of Boat Conformation (kcal/mol) | Higher than TC | Higher than TC | Lower relative to C |
| Crystal Structure of Parent Compound | Reported[1] | Reported[1] | Not Reported[1] |
Experimental Protocols
The conformational analysis of seven-membered rings is primarily carried out using a combination of experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling.
Dynamic NMR (DNMR) Spectroscopy for Determining Energy Barriers
Objective: To experimentally determine the free energy of activation (ΔG‡) for conformational exchange processes like ring inversion and pseudorotation.
Methodology:
-
Sample Preparation: A solution of the purified heterocyclic compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CD₂Cl₂) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Variable Temperature (VT) NMR Experiments: A series of one-dimensional (e.g., ¹H or ¹³C) NMR spectra are acquired over a wide range of temperatures, from ambient temperature down to the lowest achievable temperature for the solvent (e.g., -90 °C for CD₂Cl₂).
-
Coalescence Temperature (Tc) Determination: As the temperature is lowered, the rate of conformational exchange slows down. If the exchange rate is on the NMR timescale, separate signals for the non-equivalent protons or carbons in the different conformations will be observed. The temperature at which these distinct signals broaden and merge into a single averaged signal is the coalescence temperature (Tc).
-
Lineshape Analysis: For a more accurate determination of the rate constants (k) at different temperatures, a full lineshape analysis is performed. This involves simulating the NMR spectra at various exchange rates and fitting the simulated spectra to the experimental spectra.
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature is calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant and k is the rate constant at Tc. By determining k at various temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be obtained from an Eyring plot (ln(k/T) vs 1/T).
Single-Crystal X-ray Diffraction for Solid-State Conformation
Objective: To determine the precise three-dimensional structure of the molecule in the solid state, providing a snapshot of a low-energy conformation.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Conformational Analysis: The refined crystal structure provides a detailed picture of the molecule's conformation in the solid state. This conformation is typically one of the low-energy conformations present in solution, although crystal packing forces can sometimes influence the observed conformation.
Conformational Interconversion Pathways
The conformational flexibility of seven-membered rings can be visualized as a dynamic equilibrium between various forms. The following diagram, generated using the DOT language, illustrates the plausible interconversion pathways for a generic seven-membered heterocycle.
Conclusion
The conformational analysis of azepane, oxepane, and thiepane reveals a shared preference for the twist-chair conformation, driven by the need to alleviate steric and torsional strain. While computational studies provide a solid framework for understanding their relative stabilities and interconversion pathways, a notable gap exists in the availability of comprehensive experimental data, particularly for the energy barriers of the parent, unsubstituted rings. The experimental protocols outlined in this guide provide a roadmap for researchers to obtain such valuable data using dynamic NMR and X-ray crystallography. A deeper understanding of the conformational flexibility of these fundamental seven-membered heterocycles is paramount for the continued development of novel therapeutics and functional materials.
References
Safety Operating Guide
Proper Disposal of Azepane-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Azepane-4-carbonitrile, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate hazards.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[4] It is important to note that thin, disposable nitrile gloves offer limited protection and should be changed immediately if contamination occurs.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[4]
-
Lab Coat: A flame-resistant lab coat is necessary to protect from splashes.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[2]
Hazard Assessment: Based on analogous compounds, this compound should be assumed to be harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life.[2][4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Containerization
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and leak-proof container specifically for this compound waste. The container must be chemically compatible with the compound.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the approximate quantity and the date of accumulation.[4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[4]
Step 2: Spill and Decontamination Procedures In the event of a spill, the following steps should be taken:
-
Containment: Prevent the further spread of the spill.
-
Absorption: Absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material and place it in the labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[4]
Step 3: Final Disposal
-
Consult Institutional Guidelines: Always consult your institution's EHS department for specific protocols on chemical waste disposal.[4] They will provide guidance on the proper procedures for your location.
-
Professional Disposal Service: this compound waste must be disposed of through a licensed hazardous waste disposal contractor. Under no circumstances should it be disposed of down the drain or in the regular solid waste. [4]
-
Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method of disposal for many organic compounds of this nature.[4]
Summary of Hazard and Disposal Information
| Parameter | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1259062-50-4 | [1] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Potential Hazards | Harmful if swallowed, skin and eye irritant, respiratory irritant, toxic to aquatic life. | [2][4] |
| Required PPE | Chemical-resistant gloves, safety glasses or goggles, lab coat, respirator (if needed). | [2][4] |
| Disposal Method | Collection in a labeled hazardous waste container and disposal via a licensed professional waste disposal service. High-temperature incineration is the preferred method. | [4] |
| Prohibited Disposal | Do not dispose of down the drain or in regular solid waste. | [4] |
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
